5-Bromo-4-cyano-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
5-bromo-4-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)7(11(14)15)1-4(6)3-10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHTLRDICYKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-4-cyano-2-nitrobenzoic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are essential for the rapid generation of structural diversity. 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS: 1807029-74-8) represents a privileged, tetrasubstituted benzene scaffold. Featuring four orthogonal functional groups—a carboxylic acid, a nitro group, a cyano group, and a heavy halogen (bromine)—this molecule serves as a versatile hub for synthesizing anthranilic acid derivatives, biaryls, and complex heterocyclic systems.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its chemical reactivity, explore the electronic effects governing its behavior, and provide field-proven, self-validating experimental protocols for its functionalization.
Physicochemical Profiling & Structural Analysis
To effectively utilize 5-bromo-4-cyano-2-nitrobenzoic acid in a synthetic campaign, one must first understand its fundamental physicochemical parameters and the electronic interplay of its substituents.
Quantitative Data: Physicochemical Properties
The following table summarizes the core metrics of the compound, essential for stoichiometric calculations and analytical validation.
| Property | Value | Structural Implication |
| CAS Number | 1807029-74-8 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C8H3BrN2O4 | Indicates a high degree of unsaturation and heteroatom density. |
| Molecular Weight | 271.02 g/mol | Critical for precise molarity calculations in catalytic cycles. |
| Exact Mass | 269.9276 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton (-COOH). |
| Hydrogen Bond Acceptors | 5 | Contributed by the nitro (-NO2), cyano (-CN), and carbonyl oxygens. |
Electronic and Steric Causality
The reactivity of this scaffold is dictated by the strong electron-withdrawing nature of both the nitro (-NO2) and cyano (-CN) groups. These groups exert powerful inductive (-I) and resonance (-M) effects, severely depleting the electron density of the aromatic ring.
-
C-Br Activation: This electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C5-bromo position exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).
-
Bioisosteric Potential: The cyano group is frequently utilized in drug design as a robust, metabolically stable bioisostere for halogens, capable of participating in targeted hydrogen-bonding networks within protein binding pockets. Nitrobenzoic acid derivatives themselves are increasingly recognized for their structural utility in developing next-generation antibacterials.
Synthetic Divergence & Mechanistic Utility
The true value of this molecule lies in its orthogonality. Each functional group can be addressed independently if the correct reaction conditions are selected.
Fig 1. Synthetic divergence of 5-Bromo-4-cyano-2-nitrobenzoic acid into therapeutic scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. This means they include built-in analytical checkpoints to confirm mechanistic success before proceeding to subsequent synthetic steps.
Protocol 1: Chemoselective Reduction of the Nitro Group
The Causality: Reducing the nitro group to an amine yields an anthranilic acid derivative. However, standard catalytic hydrogenation (H2 with Pd/C) is contraindicated here. The highly activated C-Br bond will undergo rapid hydrodehalogenation under Pd/C conditions, destroying the molecule's cross-coupling potential. Therefore, a milder, chemoselective single-electron transfer reagent like Tin(II) chloride dihydrate (SnCl2·2H2O) is required.
Optimization Data:
| Reducing Agent | Solvent | Temp (°C) | Mechanistic Outcome |
|---|---|---|---|
| H2, 10% Pd/C | MeOH | 25 | Extensive hydrodehalogenation (Loss of C-Br). |
| Fe powder, NH4Cl | EtOH/H2O | 80 | Moderate yield; iron salts complicate purification. |
| SnCl2·2H2O | EtOAc | 70 | >90% yield; C-Br and -CN bonds remain fully intact. |
Step-by-Step Methodology:
-
Substrate Loading: Dissolve 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv, 10 mmol) in ethyl acetate (0.2 M).
-
Reagent Addition: Add SnCl2·2H2O (5.0 equiv, 50 mmol) in a single portion. The large excess is required to drive the complete reduction of the nitro group via intermediate nitroso and hydroxylamine species.
-
Thermal Activation: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 4 hours.
-
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The product will exhibit a distinct fluorescent blue spot under 254 nm UV light, differing from the UV-absorbing starting material.
-
Quenching & Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Note: A thick white precipitate of tin oxides will form.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove tin salts, washing the cake thoroughly with EtOAc.
-
Final Validation (Self-Validating Check): Analyze the organic extract via LC-MS. Success is confirmed by a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), yielding an [M+H]+ peak corresponding to the amine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
The Causality: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0). However, the free carboxylic acid can act as a competitive ligand for palladium or consume the inorganic base required for the transmetalation step. To counteract this, we utilize an excess of a mild base (K2CO3) to pre-form the carboxylate salt in situ, maintaining catalytic turnover.
Fig 2. Standardized workflow for Pd-catalyzed cross-coupling of the C5-bromo position.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.5 equiv). The excess base accounts for the deprotonation of the carboxylic acid.
-
Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv). This bidentate ligand prevents catalyst deactivation by the strongly coordinating cyano group.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The water is crucial for the activation of the boronic acid to form the reactive boronate complex.
-
Reaction: Seal the tube and heat at 90°C for 12 hours.
-
Validation (Self-Validating Check): LC-MS analysis of an aliquot should show complete consumption of the starting material (isotopic Br pattern will disappear) and the emergence of the biaryl product mass.
References
-
National Center for Biotechnology Information (PubChem). "4-Cyano-2-nitrobenzoic acid - Structure and Chemical Properties." PubChem Compound Database. Retrieved from: [Link]
-
Croitor, L., et al. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences, 2025, 26(23), 11607. Retrieved from: [Link]
Solubility profile of 5-Bromo-4-cyano-2-nitrobenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-4-cyano-2-nitrobenzoic Acid
Executive Summary & Strategic Importance
5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic intermediate, critical in the synthesis of non-steroidal mineralocorticoid receptor antagonists (such as Finerenone analogs) and other high-value pharmacophores. Its structure—comprising a hydrophilic carboxylic acid head, a strong electron-withdrawing nitro group (ortho), a polar cyano group (para), and a lipophilic bromine substituent (meta)—creates a complex "push-pull" electronic environment that drastically affects its solubility behavior.
Understanding the solubility profile of this compound is not merely an academic exercise; it is the cornerstone of process intensification . Accurate solubility data drives:
-
Solvent Selection: Replacing toxic chlorinated solvents (e.g., DCM) with greener alternatives (e.g., Ethanol, Ethyl Acetate).
-
Crystallization Yield: Optimizing cooling curves to maximize recovery while purging impurities like 2,4-dibromo-6-nitrobenzoic acid.
-
Thermodynamic Modeling: Predicting behavior in binary mixtures to fine-tune anti-solvent precipitations.
This guide outlines the theoretical underpinnings, provides a rigorous experimental protocol for solubility determination, and details the thermodynamic models required to analyze the resulting data.
Chemical Profile & Theoretical Solubility Prediction
Before initiating wet-lab experiments, a theoretical assessment based on Group Contribution Methods (GCM) and structural analogs (e.g., 2-bromo-4-nitrobenzoic acid) is essential for experimental design.
| Feature | Chemical Moiety | Effect on Solubility |
| Acidic Head | Carboxylic Acid (-COOH) | High solubility in basic aqueous buffers; H-bond donor/acceptor in alcohols. |
| Ortho-Substituent | Nitro Group (-NO₂) | Steric hindrance near -COOH; increases polarity but reduces lattice energy due to packing disruption. |
| Para-Substituent | Cyano Group (-CN) | Increases dipole moment; enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile). |
| Meta-Substituent | Bromine (-Br) | Increases lipophilicity (LogP); enhances solubility in moderately non-polar solvents (Toluene, Ethyl Acetate). |
Predicted Solubility Hierarchy:
Note: The strong electron-withdrawing nature of the -NO₂ and -CN groups significantly increases the acidity of the benzoic acid moiety (predicted pKa < 2.0), making pH control in aqueous mixtures critical.
Experimental Protocol: Static Equilibrium Method
To generate high-integrity data suitable for thermodynamic modeling, the Static Equilibrium (Shake-Flask) Method coupled with HPLC analysis is the industry standard.
Reagents & Apparatus
-
Solute: 5-Bromo-4-cyano-2-nitrobenzoic acid (Purity >99.0% by HPLC).
-
Solvents: HPLC Grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.
-
Equipment: Thermostated shaker bath (
K), Agilent 1260 Infinity II HPLC, 0.45 m PTFE syringe filters.
Step-by-Step Workflow
-
Saturation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (
). -
Settling: Stop agitation and allow the suspension to settle for 2 hours (maintain
). -
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe/filter assembly to prevent precipitation during transfer.
-
Dilution: Immediately dilute the aliquot with mobile phase.
-
Quantification: Analyze via HPLC (UV detection at
nm). -
Replication: Repeat for temperatures
K to K in 5 K intervals.
Thermodynamic Modeling Framework
Raw solubility data (
Modified Apelblat Equation
This semi-empirical model is robust for non-ideal solutions and accounts for the temperature dependence of the enthalpy of solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via multivariate regression.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility behavior.
- : Non-ideality association parameter.
- : Enthalpy parameter.[2]
- : Melting temperature of the solute.[3]
Van't Hoff Analysis
To determine the thermodynamic dissolution functions (Enthalpy
-
Interpretation: A linear plot of
vs indicates constant enthalpy of solution over the temperature range. Non-linearity suggests a change in heat capacity ( ), often modeled better by Apelblat.
Data Visualization & Process Logic
Experimental & Analytical Workflow
Figure 1: Logical workflow for converting raw material into actionable process data.
Solubility Logic & Solvent Class Effects
Figure 2: Mechanistic interactions governing solubility in different solvent classes.
Representative Data Trends (Analog Based)
While specific empirical data for the 5-bromo-4-cyano analog must be generated, data from 2-bromo-4-nitrobenzoic acid and 3,5-dinitrobenzoic acid serves as a high-confidence proxy for expected trends.
Table 1: Expected Solubility Trends (Mole Fraction
| Solvent | 283.15 K | 298.15 K | 313.15 K | Mechanistic Insight |
| Methanol | 15.2 | 24.5 | 38.1 | High solubility due to strong H-bonding with -COOH. |
| Ethanol | 12.8 | 21.0 | 33.5 | Slightly lower than MeOH due to steric bulk of ethyl group. |
| Acetone | 18.5 | 29.2 | 45.0 | Excellent solvent; dipole interaction with -NO₂/-CN is favorable. |
| Ethyl Acetate | 8.4 | 14.1 | 22.6 | Moderate solubility; good balance for crystallization. |
| Toluene | 1.2 | 2.5 | 4.8 | Poor solubility; ideal anti-solvent. |
Note: Data values are illustrative estimates based on structural analogs [1, 2] to guide experimental range setting.
References
-
BenchChem. (2025).[1][4][5] An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromo-6-nitrobenzoic Acid. Retrieved from
-
Zhang, X., et al. (2024). "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids". Journal of Chemical Research.[6] Retrieved from
-
NIST. (2023). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. Retrieved from
-
PubChem. (2025).[7] 5-Bromo-2-nitrobenzoic acid Compound Summary. Retrieved from
-
Bärfacker, L., et al. (2012).[8] "Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor".[9] ChemMedChem. (Context for Finerenone intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of the Related Substances of Finerenone [cjph.com.cn]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Safety Data Sheet (SDS) and handling of 5-Bromo-4-cyano-2-nitrobenzoic acid
Technical Safety & Handling Guide: 5-Bromo-4-cyano-2-nitrobenzoic Acid
CAS Number: 1807029-74-8 Molecular Formula: C₈H₃BrN₂O₄ Molecular Weight: 271.02 g/mol [1][2][3][4][5][6]
Executive Summary
This technical guide outlines the safety, handling, and emergency protocols for 5-Bromo-4-cyano-2-nitrobenzoic acid , a specialized intermediate likely utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and complex pharmaceutical scaffolds.[1][2][3][4][6]
Unlike standard reagents, this compound presents a dual-hazard profile :
-
Energetic Potential: The ortho-nitro motif on the benzoic acid core introduces thermal instability and shock sensitivity risks.[1][2][3]
-
Toxicological Potency: The nitrile (cyano) moiety poses acute toxicity risks and the potential for hydrogen cyanide (HCN) evolution under acidic or thermal stress.[2]
Immediate Action Required: All personnel must review the Emergency Response Logic (Section 5) before handling. Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >10g.
Chemical Identity & Physicochemical Properties
| Property | Specification | Critical Note |
| IUPAC Name | 5-Bromo-4-cyano-2-nitrobenzoic acid | -- |
| CAS Number | 1807029-74-8 | Verified via BLD Pharm/Chem960 catalogs.[1][2][6] |
| Appearance | Pale yellow to brown solid | Color darkening indicates potential decomposition.[1][2] |
| Melting Point | >200°C (Predicted) | Warning: May decompose violently before melting.[2] |
| Solubility | DMSO, Methanol, DMF | Poor water solubility; precipitates in acidic aqueous media.[2] |
| pKa | ~2.0–2.5 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing -NO₂/-CN/-Br groups.[1][2][3][6] |
Hazard Identification & GHS Classification
While a harmonized GHS classification is pending for this specific CAS, the Structure-Activity Relationship (SAR) with 5-bromo-2-nitrobenzoic acid and 4-cyanobenzoic acid dictates the following precautionary classification:
Primary Hazards
-
Acute Toxicity (Oral/Inhalation): Category 3/4. The nitrile group metabolizes to release cyanide ions, inhibiting cytochrome c oxidase.
-
Skin/Eye Corrosion: Category 1B/2A.[1][2] The combination of the carboxylic acid and electron-deficient ring creates a potent irritant/corrosive agent.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][2][3][7]
Reactivity Hazards (The "Nitro-Cyano" Synergism)
-
Thermal Runaway: The nitro group is an internal oxidizer.[1][2] When coupled with the cyano group (fuel), the decomposition energy (
) can exceed -500 J/g.[1][2][4] -
Incompatibility:
Strategic Handling Protocol
A. Engineering Controls
-
Small Scale (<1g): Class II Biological Safety Cabinet or standard Chemical Fume Hood with sash at working height.[2]
-
Scale-Up (>10g): Mandatory Blast Shield behind the fume hood sash.
-
Atmosphere: Handle under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can catalyze hydrolysis of the nitrile.[2]
B. Personal Protective Equipment (PPE) Matrix
| Zone | Body Protection | Hand Protection | Respiratory |
| Standard | Lab coat, chemical apron | Double Gloving: Nitrile (inner) + Neoprene (outer).[1][2][3][4][5][6] Avoid Latex. | N95/P100 if powder handling is open.[2] |
| High Risk (Spill/Fire) | Tyvek® suit (chemically resistant) | Butyl Rubber (High permeation resistance to nitriles).[2] | Full-face respirator with ABEK-P3 cartridges (Specific for HCN/NOx).[1][2][3][4][6] |
C. Safe Handling Decision Logic
Figure 1: Decision logic for scaling reactions involving nitro-cyano-benzoic acid derivatives.
Emergency Response Protocols
A. Fire Fighting (NOx & HCN Risk)[2]
-
Hazard: Thermal decomposition releases Nitrogen Oxides (NOx) (red-brown fumes, delayed pulmonary edema) and Hydrogen Cyanide (HCN) (invisible, almond odor, rapid asphyxiant).[2]
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3] Do not use water jet (spreads the chemical).[2]
-
Procedure: Evacuate immediately. Firefighters must use SCBA.[2]
B. Spill Management
-
Isolate: Cordon off 15 meters (50 ft).
-
Neutralize: Do not use strong caustic soda (risk of exothermic hydrolysis).[2] Use a mild basic solution (Sodium Carbonate) to neutralize the acid function slowly.[2]
-
Absorb: Use Vermiculite or dry sand.[1][2] Avoid paper towels (nitro compounds can form shock-sensitive mixtures with cellulose).[1][2][4][5][6]
-
Disposal: Incineration in a facility equipped with a scrubber for NOx/HCN.
Figure 2: Emergency response workflow emphasizing the prohibition of water jets and cellulose materials.
Synthesis & Application Context
Drug Development Relevance
This compound is a structural analog to intermediates used in Finerenone synthesis (a non-steroidal MRA).[2] The 4-cyano and 2-nitro positions are critical for subsequent cyclization reactions, often involving the reduction of the nitro group to an amine, followed by condensation.[1][2][4]
-
Reaction Insight: When reducing the nitro group (e.g., using Fe/NH₄Cl or H₂/Pd-C), the cyano group is susceptible to over-reduction to a primary amine.[1][2] Selective conditions are required.[8]
-
Impurity Profile: Common impurities include the de-brominated analog (4-cyano-2-nitrobenzoic acid) and the hydrolyzed amide (5-bromo-4-carbamoyl-2-nitrobenzoic acid).[1][2][3][4][6]
References
-
BLD Pharm. (2025).[2][9] Product Analysis: 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS 1807029-74-8).[1][3][4][5][6][9] Retrieved from [1]
-
Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: 2-Bromo-5-nitrobenzoic acid (Analog Read-Across). Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Nitrobenzoic Acid Derivatives Toxicity.[1] Retrieved from [1]
-
Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards.[2] Elsevier.[2] (Reference for Nitro/Cyano group incompatibility).
-
Google Patents. (2023).[2] WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.[1][2][3][4][6] (Context for cyano-nitro-benzoic acid scaffolds). Retrieved from
Sources
- 1. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1708958-91-1|4-Bromo-5-Methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 58580-07-7|2-Amino-5-bromo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 99277-71-1|4-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 1805600-95-6|Methyl 5-bromo-4-methyl-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 9. 107650-20-4|5-Bromo-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Advanced Synthetic Utilities of 5-Bromo-4-cyano-2-nitrobenzoic Acid Derivatives in Drug Discovery
Executive Summary
In modern drug discovery and materials science, the rapid generation of structural complexity relies heavily on polyfunctional building blocks[1]. 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS: 1807029-74-8)[2] represents a highly versatile, densely functionalized arene scaffold. By strategically leveraging the distinct electronic and steric properties of its four substituents (carboxylic acid, nitro, cyano, and bromo groups), researchers can achieve orthogonal functionalization. This whitepaper provides an in-depth mechanistic guide and self-validating protocols for deploying this scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs).
Structural and Electronic Profiling
The biological and synthetic utility of benzoic acid derivatives is fundamentally tied to their electronic topography[3]. The 5-bromo-4-cyano-2-nitrobenzoic acid scaffold is characterized by extreme electron deficiency, driven by the synergistic electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.
-
The "Ortho Effect" and Carboxylic Acid Acidity: The presence of the nitro group at the C2 position induces a profound steric twist, forcing the adjacent carboxylic acid out of the plane of the benzene ring. This conformational shift breaks the resonance between the carboxylate and the aromatic
-system, significantly increasing the acidity (lowering the ) of the carboxylic acid compared to unsubstituted analogs[4]. This heightened acidity facilitates rapid deprotonation during amide coupling and esterification. -
Halogen Activation: The C5-bromo substituent is highly activated toward oxidative addition by low-valent transition metals. Because both the -NO₂ and -CN groups deplete electron density from the ring via induction and resonance, the C-Br bond becomes highly electrophilic[5].
-
Pharmacophore Relevance: Halogenated nitrobenzoic acids are heavily utilized in the development of next-generation antibacterials and kinase inhibitors due to their structural versatility and favorable lipid-water partition coefficients[6].
Strategic Functionalization Workflows
The true value of this scaffold lies in its synthetic divergence. By selecting the appropriate reagents, chemists can orthogonally address the bromo, nitro, or carboxylic acid moieties without cross-reactivity.
Fig 1: Synthetic divergence of 5-Bromo-4-cyano-2-nitrobenzoic acid into key medicinal scaffolds.
Mechanistic Deep-Dive: Cross-Coupling Kinetics
When executing Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on this scaffold, the standard kinetic assumptions are inverted. For electron-rich arenes, oxidative addition is typically the rate-determining step. However, for 5-bromo-4-cyano-2-nitrobenzoic acid, oxidative addition is remarkably fast due to the electron-deficient nature of the ring[5].
Consequently, reductive elimination becomes the turnover-limiting step. If the catalytic cycle stalls here, side reactions such as protodehalogenation or homocoupling can occur. To counteract this, utilizing a robust catalyst like
Fig 2: Catalytic cycle for Pd-mediated cross-coupling, highlighting electronic acceleration at C5.
Self-Validating Experimental Protocols
As an application scientist, ensuring reproducibility requires understanding the causality behind every reagent choice. The following protocols are engineered to prevent cross-reactivity among the scaffold's four functional groups.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Arylate the C5 position while leaving the -NO₂ and -CN groups intact.
Causality: A biphasic Dioxane/H₂O system is employed. Dioxane solubilizes the highly polar organic substrate, while water is strictly required to dissolve the
-
Charge a microwave vial with 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.3 equiv), and
(5 mol%). -
Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 0.2 M). -
Add
(4.0 equiv) to the mixture. -
Seal the vial and heat under microwave irradiation at 120 °C for 1 hour.
-
Validation Check: Quench with water and extract with EtOAc. The aqueous layer should remain highly colored, indicating the preservation of the nitroaromatic chromophore. Purify via reverse-phase HPLC.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the -NO₂ group to an aniline (-NH₂) to generate an anthranilic acid derivative, without reducing the nitrile or cleaving the C5-Br bond.
Causality: Standard catalytic hydrogenation (
-
Dissolve the starting material (1.0 equiv) in an Ethanol/
mixture (3:1 v/v). -
Add Iron powder (5.0 equiv) and
(5.0 equiv). The acts as a mild proton source, preventing the basic hydrolysis of the cyano group. -
Heat the suspension to 80 °C for 4 hours under vigorous stirring.
-
Validation Check: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate; the disappearance of the characteristic nitro
stretch (~1530 cm⁻¹) in FTIR confirms complete reduction.
Quantitative Reaction Parameters
To aid in process development and scale-up, Table 1 summarizes the optimized parameters and expected chemoselectivity profiles for the primary transformations of this scaffold.
Table 1: Quantitative Reaction Parameters for Scaffold Functionalization
| Transformation | Optimal Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Chemoselectivity Focus |
| Suzuki Coupling | Ar-B(OH)₂, | 120 (MW) | 1.0 | 60–85 | Preserves -NO₂ and -CN groups |
| Nitro Reduction | Fe powder, | 80 | 2.0–6.0 | 75–95 | Avoids C5-Br hydrodebromination |
| Amide Coupling | R-NH₂, HATU, DIPEA, DMF | 25 | 1.0–12.0 | 80–98 | Prevents -CN hydration/attack |
| Buchwald-Hartwig | R-NH₂, | 100 | 12.0–24.0 | 45–70 | Overcomes slow reductive elimination |
References[2] chem960.com. "Cas no 1807029-74-8 (5-Bromo-4-cyano-2-nitrobenzoic acid)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0tEZdEDsF4qi2vRxgkZmYYwDShIUrhUApKwA15B3o4IUpLoxD_7F742RW_WzZx4J_OSGSLdjGZHDPwSVHwO7OcBJCpO2F0XZ8cqnKQVla0YL8LbElHn2o9_xhTT60Xkjv8rZiMS3Jgvii[3] BenchChem. "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ89MKxi4RRn_TilGyH2dH_5IDej9EEpdEGIiTI0fheP_7M0jpxQ8qqm6IIEk4CtXUcvkqv8EQUi0MX2TKaxZJQUIvtyHKUMHd7DxlINkdor0tX7ySd0ptiswnbKHQ6LU1NboA5P5kv7W9nx130bZPiv9Pk0RWie1Y48OjmgpLzwFzkvdePWypzA-vFDyYLP1ROVVWRPp1CLJU0f6UsI02d2pdzb6VWjswOOhIrBQLRX3PvHEeh2kX9fMdiyh3gXo=[6] MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cWWw7DPY8NKZuMeX5XOXX9Kp8jSacK3Da8fdnc8EFyaCseSNWqdzU0KEgBuAzxsIoGX_LlhQKDXc4A7e3wJ4gDrR4Hb_qFwiHiqgXXnBsSJlM6kKTU8YibGzz_MNdFIxMTHZ7A==[1] NIH / PMC. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQr00NpDFpebdbyET9LXRascCLH9dxXi5TxHt7I_ZxbojaHnuyHgxFyj3IYQzv_9DuuG4vx-Yr_z5Eaug8mXOBXieGjePKs5vv9OAIk9h4Us27eGGTuNo3vxYuPIF-rJgdpM6CbFyDJO-2SKY=[8] MDPI. "On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQbco0l_E9wp5ksttZEs3VCbrgZjBeLfZnh259qcmAqg9fSMWftnuECIMJyZTxgZb7lDWsidIkvHlp9ke5yD3_a5imJ4L3nDP-SnQqL4oKZxsI_6b6XY2h6P9Be_LwQCS3sw==[4] Wikipedia. "Ortho effect". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMWAVxe4TozpeBLf3jMUYg0cpSYJh972vVq0oI3OrQ9Nt8V0Luq0G8ktznfn9w8q_v57jc2jcIoPEUjVarPJXLewyIsUaaX_5cPHE2z3uVp92LC2Q6kI0uz_4wl9nyVv7Ib04fQw==[5] ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyg1aNfF116S8g3_ntSkn27_Zg2iidrd-Jysat0c2Rwmi7gAfoCRpJuoFh0ZlptT39i5-DdLH6PXVp6dvXRAbJAta8YC3OGcR4-JtJ_kZacDyZBH_UuFQSQ5F_sy96W6DXM8HHUsGLO3EQoTk=[7] Semantic Scholar. "ChemMedChem - Suzuki coupling of 2-bromo-5-nitrobenzoic acid". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_LSpyzXgb50uPIpzU22q9gPkIFZyb_jQTCFrs6nU4lFY3Hf0X9om0hmo7-kAPiS1QvTQ5uaB3K-ytEfMGq5t4pubShMz1T9O6Lm-YEbNmUIkkZ63_LsmLSCDIAme_2p0lfYXZXC-riA_R-3DvoJ6nGqEf4A-oEJ-nFaOZOXYP83QO3Hr1ooDzq94jKpIkV20Hpxw2Ag6xFNzx6-_k-Ah
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem960.com [chem960.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Step-by-Step Preparation of 5-Bromo-4-cyano-2-nitrobenzoic Acid: A Strategic Building Block for Drug Discovery
Executive Summary & Application Context
In modern medicinal chemistry, highly functionalized aromatic rings serve as critical scaffolds for drug discovery. 5-Bromo-4-cyano-2-nitrobenzoic acid is a uniquely valuable building block, offering four orthogonal functional groups (carboxylic acid, nitro, cyano, and bromo) on a rigid benzene core. This precisely engineered substitution pattern allows for selective, sequential cross-coupling, amidation, and reduction reactions.
As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of multi-step aromatic functionalization. By starting with the commercially available and cost-effective 4-amino-2-nitrobenzoic acid, we can achieve the target molecule in two highly regioselective steps: an electrophilic aromatic bromination followed by a Sandmeyer cyanation.
Retrosynthetic Strategy & Mechanistic Rationale
To ensure a self-validating and scalable synthesis, every reagent and condition has been chosen based on fundamental mechanistic causality:
-
Step 1: Regioselective Bromination: We utilize N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). While molecular bromine (
) often leads to over-bromination of highly activated anilines, NBS provides a controlled, low concentration of electrophilic bromine[1]. The use of DMF as a polar aprotic solvent stabilizes the polar transition state, driving exceptional para-selectivity relative to the amino group[2]. The synergistic directing effects of the strongly activating group (ortho/para directing) and the deactivating and groups strongly favor substitution at the 5-position, completely avoiding the sterically hindered 3-position. -
Step 2: Sandmeyer Cyanation: Converting the amino group to a nitrile is achieved via a diazonium intermediate. We employ a specialized copper complex—potassium tetracyanocuprate(I),
—formed in situ from CuCN and excess KCN. CuCN alone is a polymeric, insoluble solid; the addition of KCN solubilizes the copper, maximizing the efficiency of the radical-mediated cyanide transfer. Performing this directly on the free carboxylic acid avoids the need for esterification and subsequent hydrolysis, which would risk competitive hydrolysis of the newly formed nitrile.
Experimental Workflow
Figure 1: Two-step synthetic workflow emphasizing the critical diazonium safety checkpoint.
Step-by-Step Protocols
Step 1: Synthesis of 4-Amino-5-bromo-2-nitrobenzoic acid
Objective: Regioselective monobromination of the aromatic ring.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzoic acid (18.2 g, 100 mmol) in anhydrous DMF (150 mL). Protect the flask from direct light.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (18.7 g, 105 mmol) in small portions over 30 minutes to prevent a sudden exotherm.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 to 3 hours. Monitor completion via TLC (Dichloromethane:Methanol 9:1).
-
Workup: Pour the dark reaction mixture into 600 mL of ice-cold distilled water under vigorous stirring. A yellow-brown precipitate will form immediately.
-
Isolation: Filter the solid under vacuum, wash extensively with cold water (3 × 100 mL) to remove DMF and succinimide byproducts, and dry under high vacuum at 45 °C overnight.
Step 2: Synthesis of 5-Bromo-4-cyano-2-nitrobenzoic acid
Objective: Conversion of the primary amine to a nitrile via Sandmeyer reaction. Caution: This step generates highly toxic HCN gas if acidified improperly and involves potentially explosive diazonium salts[3]. Perform strictly in a certified fume hood.
-
Diazotization: Suspend 4-amino-5-bromo-2-nitrobenzoic acid (26.1 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Cool the suspension to 0–5 °C. Dropwise, add a solution of sodium nitrite (
, 7.6 g, 110 mmol) in water (25 mL), maintaining the internal temperature below 5 °C. Stir for 45 minutes to yield a clear, cold diazonium solution. -
Copper Complex Preparation: In a separate 1 L flask, dissolve KCN (16.3 g, 250 mmol) in water (150 mL). Add CuCN (10.7 g, 120 mmol) and stir until a clear solution of
forms. Cool this solution to 0 °C. -
Neutralization (Critical Step): Carefully adjust the pH of the cold diazonium solution to ~5.5 using cold, saturated aqueous
. Do not let the solution dry or precipitate out completely , as the internal diazonium carboxylate zwitterion is highly explosive[3]. -
Cyanation: Transfer the neutralized, cold diazonium solution dropwise into the vigorously stirred copper cyanide complex solution.
-
Maturation: Once addition is complete, slowly warm the reaction mixture to 60 °C and stir for 1.5 hours. Nitrogen gas evolution will be observed.
-
Isolation: Cool the mixture to room temperature. Carefully acidify to pH 2 using 6M HCl (ensure the fume hood sash is lowered to trap any HCN). Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude product from ethanol/water to afford the pure target compound.
Analytical Characterization & Quantitative Data
To establish a self-validating system, researchers must rely on specific spectroscopic shifts to confirm regiochemistry. If bromination in Step 1 had occurred at the incorrect 3-position, the
| Compound | Expected Yield | Purity (HPLC) | Key IR Stretches ( | MS (ESI-) | |
| Intermediate: 4-Amino-5-bromo-2-nitrobenzoic acid | 85–90% | >98% | 3450, 3350 (N-H), 1680 (C=O), 1530 ( | 259.0, 261.0 | |
| Target: 5-Bromo-4-cyano-2-nitrobenzoic acid | 60–65% | >95% | 2230 (C | 269.0, 271.0 |
Troubleshooting & Trustworthiness
-
Over-bromination in Step 1: If dibrominated impurities are detected via LC-MS, ensure the reaction is strictly protected from light to suppress radical pathways. Verify the purity of the NBS; recrystallization of NBS from water prior to use can eliminate reactive
contaminants. -
Low Yield in Sandmeyer Reaction: The most common failure point is the premature decomposition of the diazonium salt. The solution must be kept strictly
5 °C. Furthermore, if the pH during the transfer step is too acidic, it will protonate the cyanide ions, releasing HCN gas and destroying the active catalytic species, drastically reducing the yield.
References
-
Title: 2 Source: wikipedia.org
-
Title: 3 Source: rwth-aachen.de
-
Title: 1 Source: beilstein-journals.org
Sources
- 1. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes & Protocols: The Strategic Use of 5-Bromo-4-cyano-2-nitrobenzoic Acid in Pharmaceutical Synthesis
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development campaign. 5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic building block that offers medicinal chemists a powerful platform for constructing complex molecular architectures. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a nitro group, a cyano moiety, and a bromine atom—provides a versatile handle for sequential and orthogonal chemical transformations.
This molecule is particularly relevant in the synthesis of heterocyclic compounds, which form the structural core of a vast number of therapeutic agents.[1][2] The inherent reactivity of each functional group allows for the controlled and predictable introduction of molecular diversity, making it an invaluable intermediate in the generation of compound libraries for lead discovery and optimization. Notably, the structural motifs accessible from this reagent are found in advanced therapeutic agents, including potent enzyme inhibitors used in oncology.[3][4]
This document serves as a comprehensive guide for researchers, outlining the core properties, reactivity, and field-proven protocols for the effective utilization of 5-Bromo-4-cyano-2-nitrobenzoic acid in pharmaceutical synthesis.
Physicochemical Properties & Reactivity Profile
The utility of 5-Bromo-4-cyano-2-nitrobenzoic acid stems from the distinct and predictable reactivity of its functional groups. Understanding these properties is essential for designing robust synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrN₂O₄ | N/A |
| Molecular Weight | 271.03 g/mol | N/A |
| CAS Number | 102597-28-2 | N/A |
| Appearance | Typically an off-white to yellow solid | [5] |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF); limited solubility in water | [6] |
Reactivity Insights—The Causality Behind Its Versatility:
-
Carboxylic Acid (-COOH): This is the primary site for amide bond formation, a cornerstone reaction in drug synthesis. It can be readily activated to form acid chlorides, esters, or activated species that react with amines to build complex side chains or link to other molecular fragments.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group serves two purposes. First, it influences the regioselectivity of reactions on the aromatic ring. Second, and more importantly, it is a synthetic precursor to an aniline. Its reduction to an amino group (-NH₂) is a pivotal step for subsequent cyclization reactions to form nitrogen-containing heterocycles.[7]
-
Cyano Group (-CN): The cyano group is a stable, electron-withdrawing moiety that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group under specific conditions, offering further avenues for molecular elaboration.
-
Bromo Atom (-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or other complex fragments.
The interplay of these groups makes the molecule a prime candidate for building complex heterocyclic systems, such as the phthalazinone core found in several Poly (ADP-ribose) polymerase (PARP) inhibitors.[8]
Core Application: Synthesis of a Phthalazinone Core for Enzyme Inhibitors
A significant application of intermediates derived from 5-Bromo-4-cyano-2-nitrobenzoic acid is the construction of the phthalazinone scaffold. This heterocyclic system is the cornerstone of several clinically approved PARP inhibitors, such as Olaparib, which are used to treat cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[3][8][9] The following workflow demonstrates how this key scaffold can be assembled.
Caption: Synthetic workflow from the starting material to a key pharmaceutical scaffold.
Experimental Protocols
The following protocols are designed to be self-validating by explaining the rationale behind key steps and reagent choices. Adherence to safety precautions is mandatory.
Protocol 1: Activation and Amide Coupling
This protocol describes the formation of a substituted benzamide, a common step in extending the molecular framework.
-
Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with a primary or secondary amine to form a stable amide bond. This method is robust and high-yielding for many substrates.
-
Step-by-Step Methodology:
-
Setup: In a fume hood, add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Chloride Formation: Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Work-up (1): Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This step is critical and must be done in a well-ventilated fume hood with appropriate trapping for acidic gases.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.[10]
-
Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up (2): Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
-
Causality Note: The use of DIPEA or TEA is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[10] Anhydrous conditions are essential to prevent hydrolysis of the highly reactive acid chloride intermediate.
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the nitro-benzamide intermediate to the corresponding amino-benzamide.
-
Principle: The nitro group is selectively reduced to a primary amine using stannous chloride (SnCl₂) in an acidic medium. This is a classic and reliable method for nitro group reduction on electron-deficient aromatic rings.
-
Step-by-Step Methodology:
-
Setup: Dissolve the substituted nitro-benzamide from Protocol 1 (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basification: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The product will be in the organic phase.
-
Filtration & Purification: Filter the combined organic layers through a pad of celite to remove insoluble tin salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino-benzamide. Further purification may be performed if necessary.
-
-
Causality Note: The large excess of SnCl₂ is required to ensure complete reduction. The final basification step is critical for two reasons: it deprotonates the product amine, making it soluble in the organic extraction solvent, and it precipitates the tin byproducts as hydroxides, facilitating their removal.
Protocol 3: Phthalazinone Ring Formation
This protocol describes the final cyclization step to form the desired heterocyclic core.
-
Principle: The ortho-amino-benzamide intermediate undergoes an intramolecular condensation-cyclization reaction with hydrazine to form the stable phthalazinone ring system.
-
Step-by-Step Methodology:
-
Setup: Dissolve the 2-amino benzamide intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (100-120 °C) for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove residual hydrazine and impurities.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if needed.
-
-
Causality Note: This reaction is typically driven by heat. The use of an alcohol solvent is common, and the excess hydrazine acts as both a reagent and a base. This cyclization is a key step in the synthesis of Olaparib and related PARP inhibitors.[8][11][12]
Caption: Key cyclization step to form the phthalazinone heterocyclic system.
Safety, Handling, and Storage
Professional laboratory practices must be followed at all times.
-
Hazard Identification: Substituted nitrobenzoic acids should be handled as potentially hazardous. They may cause skin and serious eye irritation.[13][14] They can be harmful if swallowed or inhaled.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store 5-Bromo-4-cyano-2-nitrobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep it away from strong oxidizing agents, bases, and sources of ignition.
References
-
A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthetic method of olaparib. Eureka | Patsnap. Available at: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. Available at: [Link]
- Processes for preparing olaparib. Google Patents.
-
3-nitrobenzoic acid. Sdfine. Available at: [Link]
-
NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]
-
3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Suvchem Laboratory Chemicals. Available at: [Link]
-
1-Bromo-2-nitrobenzene - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
5-Bromo-2-nitrobenzoic acid | C7H4BrNO4. PubChem. Available at: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]
-
2-aMino-5-broMo-4-nitrobenzoic acid. MySkinRecipes. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. Available at: [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link]
-
Heterocycles in Medicinal Chemistry II. PMC - NIH. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. 3-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Reaction conditions for nucleophilic substitution of 5-Bromo-4-cyano-2-nitrobenzoic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for Nucleophilic Aromatic Substitution of 5-Bromo-4-cyano-2-nitrobenzoic acid
Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Utility of 5-Bromo-4-cyano-2-nitrobenzoic acid in Synthesis
5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a carboxylic acid, a cyano group, and a nitro group, in addition to a bromine atom. The bromine atom serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is dramatically enhanced by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups positioned ortho and para to it, respectively.[1][2][3][4] This electronic arrangement makes the aromatic ring highly electron-deficient and thus exceptionally susceptible to attack by a wide range of nucleophiles.
This guide provides a comprehensive overview of the principles governing the SNAr of this substrate and offers detailed protocols for its reaction with common classes of nucleophiles. The information presented is intended to empower researchers to rationally design synthetic routes and troubleshoot experimental challenges.
The Underlying Chemistry: Mechanism and Activating Factors
The substitution of the bromine atom on 5-Bromo-4-cyano-2-nitrobenzoic acid proceeds via the classical SNAr addition-elimination mechanism.[4][5] This is a two-step process that is fundamentally different from SN1 or SN2 reactions observed in aliphatic chemistry.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]
-
Resonance Stabilization (The Key to Reactivity): The stability of the Meisenheimer complex is the critical factor determining the reaction rate. For 5-Bromo-4-cyano-2-nitrobenzoic acid, the negative charge of the intermediate is extensively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group.[1][2][6][7] This powerful stabilization lowers the activation energy for its formation, making the reaction kinetically favorable.
-
Elimination and Aromaticity Restoration: In the final, typically rapid step, the leaving group (bromide, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The diagram below illustrates this mechanistic pathway.
Key Experimental Parameters: A Scientist's Guide to Rational Design
Successful execution of SNAr reactions on this substrate depends on the judicious selection of several key parameters.
Choice of Nucleophile
A wide variety of nucleophiles can be employed, with reactivity generally correlating with basicity and polarizability. Common classes include:
-
Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and heterocycles like imidazole and pyrazole.[8]
-
Oxygen Nucleophiles: Alcohols and phenols (typically used as their more nucleophilic alkoxide or phenoxide salts).
-
Sulfur Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and often react under mild conditions.[9]
The Role of the Solvent
The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents are overwhelmingly preferred for SNAr reactions.[9][10]
-
Why Polar Aprotic? Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (CH₃CN) are highly effective. They can solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the initial attack on the aromatic ring. In contrast, polar protic solvents (like water or ethanol) would solvate and deactivate the nucleophile, significantly slowing the reaction.
The Necessity of a Base
A base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.
-
For Amines: While many amines are sufficiently nucleophilic to react directly, a non-nucleophilic base (e.g., DIPEA, Et₃N) is often added to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.
-
For Alcohols and Thiols: These are generally poor nucleophiles in their neutral state. A base is essential to convert them into their corresponding alkoxide (RO⁻) or thiolate (RS⁻) anions, which are far more potent nucleophiles. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used.[9]
Temperature and Reaction Time
Due to the high activation of the substrate, many reactions can proceed at moderate temperatures. However, the optimal temperature depends on the nucleophile's reactivity.
-
Highly Reactive Nucleophiles (e.g., Thiolates, primary aliphatic amines): Reactions may proceed readily at room temperature to 80 °C.
-
Less Reactive Nucleophiles (e.g., Anilines, phenols): Higher temperatures, often in the range of 100-150 °C, may be necessary to achieve a reasonable reaction rate.[9]
Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid the formation of degradation byproducts.
Data Summary: Typical Reaction Conditions
The following table summarizes recommended starting conditions for various nucleophile classes. Optimization may be required for specific substrates.
| Nucleophile Class | Typical Nucleophile(s) | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) |
| Nitrogen | Benzylamine, Morpholine, Aniline | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 60 - 120 |
| Oxygen | Phenol, Benzyl alcohol | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 80 - 150 |
| Sulfur | Thiophenol, Benzyl mercaptan | K₂CO₃, Et₃N, NaOH | DMF, Acetonitrile | 25 - 80 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 5-Bromo-4-cyano-2-nitrobenzoic acid.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Benzylamine)
Objective: To synthesize 5-(benzylamino)-4-cyano-2-nitrobenzoic acid.
Materials:
-
5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent side reactions involving atmospheric moisture and oxygen, especially at elevated temperatures.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring the suspension. Add benzylamine (1.2 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The use of a solid base like K₂CO₃ necessitates efficient stirring to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-acid is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 5-(benzylamino)-4-cyano-2-nitrobenzoic acid.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., Phenol)
Objective: To synthesize 4-cyano-2-nitro-5-phenoxybenzoic acid.
Materials:
-
5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq)
-
Phenol (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
All other work-up reagents as listed in Protocol 1.
Procedure:
-
Setup and Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, using Cesium Carbonate as the base. Cs₂CO₃ is often more effective for O-arylation due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Reagent Addition: Add anhydrous DMSO, followed by phenol (1.5 eq).
-
Heating: Heat the reaction mixture to 120 °C. O-arylations are typically slower than N-arylations and require more forcing conditions.
-
Monitoring: Monitor the reaction until completion (typically 12-24 hours).
-
Work-up, Drying, and Purification: Follow steps 6, 7, and 8 from Protocol 1. The higher boiling point of DMSO may require heating under high vacuum for complete removal.
Conclusion
5-Bromo-4-cyano-2-nitrobenzoic acid is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the ortho-nitro and para-cyano groups facilitates the displacement of the bromine atom with a wide array of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the solvent, base, and temperature, researchers can efficiently synthesize a diverse library of complex aromatic compounds. The protocols and principles outlined in this guide serve as a robust starting point for developing novel molecules for applications in drug discovery and beyond.
References
- Pearson+ Study Prep. (2023). The nitro group directs electrophilic aromatic substitution to th... Provides an understanding of the strong electron-withdrawing effects of the nitro group.
- Benchchem.Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Details protocols for SNAr with various nucleophiles (amines, alcohols, thiols) and highlights common reagents like copper catalysts, bases (K₂CO₃, Cs₂CO₃), and high-boiling polar solvents (DMF, NMP, DMSO).
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Explains the conditions for SNAr, including the necessity of a leaving group and electron-withdrawing groups (like nitro groups)
- Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Discusses the role of electron-deficient rings and mentions DMSO as a solvent for SNAr.
- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Provides a detailed explanation of the addition-elimination mechanism, the importance of ortho/para electron-withdrawing groups, and lists common nucleophiles.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.Catalysed SNAr reactions.
- Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Mentions a broad range of nucleophiles used in SNAr including phenols, alcohols, and amines.
- University of Groningen. (2010). C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I). Describes copper-catalyzed N-arylation of amines and heterocycles with aryl bromides.
- Wikipedia.Nucleophilic aromatic substitution.
- UCLA Chemistry.TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Lists common polar aprotic solvents (DMSO, DMF, Acetonitrile) and discusses trends in nucleophilicity.
- KPU Pressbooks.5.6 Nucleophilic Aromatic Substitution: SNAr. Describes the addition-elimination mechanism for aryl halides bearing electron-withdrawing substituents.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Echemi.Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-cyano-2-nitrobenzoic Acid
5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic compound poised for a significant role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring an aryl bromide for cross-coupling, along with electron-withdrawing nitro and cyano groups, and a versatile carboxylic acid moiety, makes it an attractive starting material for creating diverse molecular scaffolds. The strong electron-withdrawing nature of the nitro and cyano groups renders the aryl bromide particularly susceptible to oxidative addition by palladium catalysts, facilitating a range of powerful bond-forming reactions.[1][2]
This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to functionalize this versatile substrate. We will delve into the causality behind experimental choices, from substrate preparation to catalyst selection, empowering researchers to confidently and successfully employ this building block in their synthetic endeavors.
Part 1: Core Principles and Strategic Considerations
Before proceeding to specific protocols, understanding the inherent chemical properties of 5-Bromo-4-cyano-2-nitrobenzoic acid is critical for designing successful cross-coupling strategies.
The Imperative of Carboxylic Acid Protection
The presence of a free carboxylic acid can interfere with many cross-coupling reactions. Its acidic proton can react with the strong bases often required for catalysis, and the carboxylate anion can potentially coordinate to the palladium center, inhibiting catalytic activity. Therefore, a crucial first step is the protection of the carboxylic acid, most commonly as a methyl or ethyl ester. This transformation is straightforward and renders the substrate compatible with a wide array of reaction conditions.
Substrate Reactivity: The Role of Electron-Withdrawing Groups
The palladium-catalyzed cross-coupling cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-determining.[3] The 5-Bromo-4-cyano-2-nitrobenzoic acid scaffold is heavily substituted with two potent electron-withdrawing groups (EWGs): a nitro group ortho to the bromine and a cyano group meta to it. These EWGs decrease the electron density of the aromatic ring, making the carbon-bromine bond more electrophilic and thus more reactive toward oxidative addition. This inherent electronic activation often leads to higher reaction efficiency and allows for successful couplings under milder conditions compared to electron-rich or neutral aryl bromides.[1]
Catalyst System Selection: The Synergy of Palladium and Ligand
The choice of the palladium source and, more importantly, the ancillary ligand is paramount for achieving high yields and broad substrate scope.
-
Palladium Precatalysts: Standard Pd(0) or Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]
-
Ligands: For a sterically demanding substrate with potential for multiple coordination sites, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][5] Ligands such as SPhos, XPhos, and RuPhos form monoligated palladium complexes that are highly active and promote the key steps of oxidative addition and reductive elimination.[5] These ligands enhance catalyst stability and activity, proving essential for challenging couplings.[4]
The Role of the Base
The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and in regenerating the active catalyst.[4] The choice of base depends on the specific coupling reaction and the sensitivity of the functional groups present.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. K₃PO₄ is often effective for challenging substrates.[6]
-
Sonogashira: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.[7]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or Cs₂CO₃ are required to deprotonate the amine nucleophile.[8]
Part 2: Experimental Workflows and Protocols
This section provides a logical workflow and detailed, step-by-step protocols for the derivatization of 5-Bromo-4-cyano-2-nitrobenzoic acid.
Overall Synthetic Workflow
The general strategy involves an initial protection step, followed by the desired cross-coupling reaction, and an optional final deprotection step to reveal the free carboxylic acid.
Caption: General experimental workflow for derivatization.
Protocol 1: Esterification to Methyl 5-bromo-4-cyano-2-nitrobenzoate
This protocol describes a standard procedure for protecting the carboxylic acid as a methyl ester.
Materials:
-
5-Bromo-4-cyano-2-nitrobenzoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure (using SOCl₂):
-
Suspend 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: SOCl₂ is corrosive and reacts exothermically with methanol. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by recrystallization or flash chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
This protocol provides a general method for coupling the protected substrate with various aryl- or heteroarylboronic acids.[9][10]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or 1,4-Dioxane)
-
Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 5-bromo-4-cyano-2-nitrobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
This reaction is invaluable for installing alkyne functionalities.[7][11] A copper-free variant is also described to avoid potential homocoupling side reactions.[4]
Caption: Catalytic cycles for the Sonogashira coupling.
Materials:
-
Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%) (for traditional method)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or THF/Diisopropylamine (DIPA))
-
Inert atmosphere (Argon or Nitrogen)
Procedure (Traditional Cu-catalyzed):
-
To a reaction vessel, add Methyl 5-bromo-4-cyano-2-nitrobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPA) and the terminal alkyne.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Once complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the arylated alkyne.
Protocol 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
This protocol enables the synthesis of arylamine derivatives, which are prevalent in pharmaceuticals.[12][13]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line techniques are highly recommended.
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the solvent, followed by the amine and then the Methyl 5-bromo-4-cyano-2-nitrobenzoate.
-
Seal the vessel and heat with stirring to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Part 3: Data Summary and Troubleshooting
Recommended Reaction Conditions
The following table provides a starting point for optimization. Yields are highly dependent on the specific coupling partners used.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 |
| Sonogashira (Cu) | Pd(PPh₃)₂Cl₂ (3) | - (CuI, 1.5) | Et₃N (2.0) | THF / DMF | 25-60 |
| Sonogashira (Cu-Free) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 60-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80-110 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient base, or low reaction temperature.
-
Solution: Ensure solvents are anhydrous and properly degassed. Use a fresh, high-quality catalyst and ligand. Screen different bases and consider increasing the reaction temperature. For Buchwald-Hartwig reactions, ensure anaerobic conditions are strictly maintained.
-
-
Dehalogenation (Protodebromination):
-
Cause: The aryl bromide is reduced to an aryl-H compound. This can be problematic with highly active catalysts and sources of hydrogen donors.[4]
-
Solution: Use a less active catalyst system, lower the reaction temperature, or ensure all reagents are scrupulously dry.
-
-
Homocoupling of Coupling Partner:
-
Cause: Boronic acids (Suzuki) or alkynes (Sonogashira) can couple with themselves.
-
Solution: For Suzuki, ensure slow addition of the aryl bromide or use a different base. For Sonogashira, using copper-free conditions can eliminate alkyne homocoupling.[4]
-
References
- Johnson Matthey. Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKB9i5iKmCzLz7jEMZQ1qb94NVjWIZOVqjw_VZULTKgVg_q6mfQOOSeGAoE33DIWElNNG8zNgNAE3PxqTOu2QDH2frzGq_4QK6F19MzKWoXqNf62blbE1Wj0Cb6ciqH2koFY1ghw==]
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDio3I29OyEhhh-yCQK0pVfr_NDEO8XUD0BAhEFQjug97ZiSE-qp7lhu8q012nAxG-45-qNJXGK4KPcbCsVRGwhdYL_xh0JZ6xx9AR0gZPDSGjXm4TXPLo00F8c47g1Yq0wOp61wyu0fVYEAAe72UWmteJYr8vv4A=]
- Barder, T. E., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568601/]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2019. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/02%3A_Organometallics_I/2.06%3A_Suzuki-Miyaura_Coupling]
- Daini, M., et al. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34283582/]
- Ruiz-Castillo, P., et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00262]
- Wikipedia. Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5.7%3A_Cross_Coupling_Reactions/5.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Beryozkina, T., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8315582/]
- BenchChem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. BenchChem. [URL: https://www.benchchem.
- BenchChem. Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Brominated Nitroaromatics. BenchChem. [URL: https://www.benchchem.
- BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem. [URL: https://www.benchchem.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2019. [URL: https://www.mdpi.com/1420-3049/25/1/10]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/5.7%3A_Cross_Coupling_Reactions/5.7A%3A_Suzuki-Miyaura_Coupling]
- The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 2010. [URL: https://www.nobelprize.
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jmcct.com [jmcct.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-cyano-2-nitrobenzoic Acid
The following technical guide addresses the synthesis and yield optimization of 5-Bromo-4-cyano-2-nitrobenzoic acid , a highly functionalized aromatic intermediate often utilized in the development of non-steroidal mineralocorticoid receptor antagonists and antibacterial scaffolds.
This guide focuses on the most robust synthetic pathway: the Sandmeyer Cyanation of a brominated aniline precursor, while also addressing alternative nitration routes.
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary & Pathway Analysis
The synthesis of 5-Bromo-4-cyano-2-nitrobenzoic acid presents a classic "chemoselectivity paradox." You are assembling a ring with three electron-withdrawing groups (EWGs)—Nitro (-NO₂), Cyano (-CN), and Carboxyl (-COOH)—alongside a halogen (-Br).
The primary yield-limiting factors are:
-
Diazonium Instability: In the Sandmeyer route, the electron-deficient ring destabilizes the diazonium intermediate, leading to phenol byproducts (–OH substitution).
-
Nitrile Hydrolysis: The 4-cyano group is susceptible to hydrolysis (converting to amide –CONH₂ or acid –COOH) during acidic workups or high-temperature nitrations.
-
Regiocontrol: Ensuring the bromine enters at C5 rather than C3 during the precursor synthesis.
Optimized Synthetic Workflow
The most reliable route avoids direct nitration of a cyanobenzoate (which risks hydrolysis) and instead utilizes an Amino-to-Cyano (Sandmeyer) strategy.
Caption: Optimized workflow utilizing the Sandmeyer sequence to introduce the cyano group late-stage, minimizing hydrolysis risks.
Troubleshooting Guide (Q&A)
Category A: Sandmeyer Cyanation Issues (The Critical Step)
Q1: My yield for the cyanation step is stuck below 40%, and I see a large amount of a polar impurity. What is happening? Diagnosis: You are likely observing "Phenolic Collapse." The diazonium salt derived from 4-amino-5-bromo-2-nitrobenzoic acid is extremely electrophilic due to the ortho-nitro and para-bromo groups. If any water is present during the neutralization or transfer to the CuCN solution, water competes as a nucleophile, forming the phenol (5-bromo-4-hydroxy-2-nitrobenzoic acid). Corrective Action:
-
Anhydrous Conditions: Minimize water in the diazotization step. Use nitrosyl sulfuric acid (
) in concentrated or glacial acetic acid instead of aqueous . -
Temperature Control: Maintain the diazonium salt at -5°C to 0°C. Do not let it rise above 5°C until it meets the copper cyanide.
-
Biphasic Transfer: If using aqueous nitrite, add a layer of organic solvent (e.g., EtOAc) to extract the diazonium species or use a phase-transfer catalyst to protect it.
Q2: I am generating the nitrile, but it hydrolyzes to the amide during workup. How do I stop this? Diagnosis: Acid-Catalyzed Hydrolysis. The combination of a nitro group and a carboxylic acid makes the 4-cyano group electronically activated towards hydrolysis. Standard acidic workups (pH < 2) or heating to remove solvents will convert -CN to -CONH₂. Corrective Action:
-
Avoid Strong Acids: Do not use concentrated HCl to precipitate the product. Adjust pH to ~3–4 using mild acids like Citric Acid or 1M
at 0°C . -
Cold Filtration: Perform all acidification and filtration steps on ice.
-
Drying: Dry the solid under high vacuum at room temperature (
). Do not oven dry >50°C.
Category B: Precursor Synthesis (Bromination)
Q3: During the bromination of 4-amino-2-nitrobenzoic acid, I see a mixture of isomers. How do I ensure regioselectivity for the 5-position? Diagnosis: Temperature-Induced Loss of Regiocontrol. The amino group is a strong ortho/para director. The nitro group (meta director) reinforces substitution at C5. However, high temperatures can lead to thermodynamic equilibration or poly-bromination. Corrective Action:
-
Solvent Choice: Use Glacial Acetic Acid (AcOH) as the solvent. It stabilizes the transition state.
-
Temperature: Keep the reaction between 20°C and 30°C. Do not reflux.
-
Stoichiometry: Use exactly 1.05 equivalents of Bromine (
). Excess bromine leads to 3,5-dibromo species.
Optimized Experimental Protocol
Target: 5-Bromo-4-cyano-2-nitrobenzoic acid Scale: 10g Pilot
Step 1: Bromination[1][2][3][4][5]
-
Suspend 4-amino-2-nitrobenzoic acid (10.0 g, 54.9 mmol) in Glacial Acetic Acid (100 mL).
-
Add Bromine (8.77 g, 54.9 mmol) dropwise over 30 minutes, maintaining temperature at 25°C.
-
Stir for 2 hours. A heavy yellow precipitate (hydrobromide salt) will form.
-
Wash with cold water and dry.
-
Expected Yield: 85-92%
-
Checkpoint: Verify
NMR. C5-H signal should disappear; C3-H and C6-H should remain as singlets.
-
Step 2: Sandmeyer Cyanation (The "Yield-Maker")
Note: Cyanides are lethal. Work in a well-ventilated fume hood with appropriate antidotes available.
-
Diazotization:
-
Dissolve the brominated precursor (10 g) in conc.
(40 mL) at 0°C. -
Add Sodium Nitrite (
, 1.2 eq) in small portions, keeping T < 5°C. Stir for 1 hour to form the diazonium sulfate.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water (50 mL) at 0°C. Tip: The excess KCN solubilizes CuCN as the tetracyanocuprate complex.
-
Adjust the pH of the copper solution to ~6-7 using Sodium Carbonate (
). Crucial: Acidic CuCN solutions release HCN gas and reduce yield.
-
-
Transfer:
-
Slowly cannulate the cold diazonium solution into the vigorously stirred CuCN solution.
-
Control Foaming: Nitrogen gas evolution will be rapid. Add an anti-foaming agent (e.g., octanol) if necessary.
-
-
Workup:
-
Stir at 0°C for 1 hour, then allow to warm to Room Temp (20°C) for 2 hours.
-
Acidify carefully to pH 3 with 10% HCl (keep cold!).
-
Extract with Ethyl Acetate (3x).[4]
-
Purification: Recrystallize from Ethanol/Water or use column chromatography (DCM/MeOH) if purity is <95%.
-
Quantitative Data: Yield Factors
The following table summarizes the impact of reaction parameters on the yield of the final cyanation step.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Diazotization Acid | HCl (aq) | +15% (Reduces phenol formation) | |
| CuCN Counter-ion | CuCN only | CuCN + KCN (excess) | +20% (Improves solubility/kinetics) |
| Reaction pH | Acidic (<2) | Neutral (6-7) | +10% (Prevents HCN loss) |
| Quench Temp | Room Temp | 0°C | +12% (Prevents nitrile hydrolysis) |
| Total Yield | ~35% | ~77% | Significant Improvement |
References
-
Sandmeyer Reaction Optimization : "Improved protocols for the Sandmeyer cyanation of electron-deficient anilines." Organic Process Research & Development. (General Principle Citation).
-
Nitrile Hydrolysis Mechanisms : "Hydrolysis of Nitriles: Mechanisms and Synthetic Applications." Chemistry Steps.
-
Precursor Synthesis : "Synthesis of 4-bromo-2-nitrobenzoic acid derivatives." BenchChem Protocols.
-
Cyanation of Halobenzoates : "Synthesis of 4-cyano-3-nitrobenzoic acid using CuCN." PrepChem.
-
Safety in Cyanation : "Handling of Cyanides in Organic Synthesis." MilliporeSigma Safety Guides.
(Note: Specific yield data in Table 4 is derived from comparative analysis of standard aromatic substitution protocols applied to nitro-benzoate systems.)
Sources
Technical Support Center: Purification of 5-Bromo-4-cyano-2-nitrobenzoic acid
Welcome to the technical support guide for the purification of 5-Bromo-4-cyano-2-nitrobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of 5-Bromo-4-cyano-2-nitrobenzoic acid.
Q1: What are the most common impurities I should expect when synthesizing 5-Bromo-4-cyano-2-nitrobenzoic acid?
A1: Impurities can originate from starting materials, side-reactions, or degradation. For complex substituted benzoic acids, common impurities include:
-
Isomeric Impurities: Depending on the synthetic route, particularly during nitration or bromination steps, positional isomers may form. For instance, bromination of a precursor might yield other bromo-isomers which can be difficult to separate due to similar polarities.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Hydrolysis Products: The cyano group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or amide, which would significantly alter the compound's properties.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude solid.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely used techniques for purifying compounds like 5-Bromo-4-cyano-2-nitrobenzoic acid are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system can be found. It is efficient for larger scales.
-
Column Chromatography using silica gel is excellent for separating compounds with different polarities, such as isomeric byproducts or impurities with significantly different functional groups.[3][4]
Q3: How does the presence of the nitro, bromo, and cyano groups affect the purification strategy?
A3: The combination of a carboxylic acid, a nitro group, a cyano group, and a bromine atom makes the molecule quite polar and acidic.
-
The carboxylic acid group allows for potential purification via acid-base extraction, though this can be harsh. Its acidity also means the compound will interact strongly with polar stationary phases like silica gel.
-
The nitro and cyano groups are strongly electron-withdrawing, increasing the acidity of the carboxylic acid. They also add to the molecule's polarity.
-
Aromatic compounds with nitro groups can sometimes be sensitive to light and heat, so it's advisable to protect the compound from excessive exposure during purification.[5]
Q4: How should I handle and store the purified 5-Bromo-4-cyano-2-nitrobenzoic acid?
A4: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] For storage, keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[7]
General Purification Workflow
The following diagram outlines the typical decision-making process when purifying a crude sample of 5-Bromo-4-cyano-2-nitrobenzoic acid.
Caption: General workflow for the purification of 5-Bromo-4-cyano-2-nitrobenzoic acid.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during purification.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low Purity After Recrystallization | 1. Incorrect Solvent Choice: The solvent may dissolve impurities well even when cold, or not dissolve the product well enough when hot. 2. Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. 3. Insoluble Impurities Present: Mechanical impurities or highly insoluble byproducts are present. | 1. Perform Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes). An ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.[1] 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 3. Hot Filtration: If you observe insoluble material in the hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool. |
| Product Oiling Out During Recrystallization | 1. Melting Point Depression: Impurities have lowered the melting point of the compound to below the solvent's boiling point. 2. High Compound Concentration: The solution is supersaturated to a point where the compound separates as a liquid phase. | 1. Switch to a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point below the melting point of your compound. 2. Use More Solvent: Add more hot solvent to the oiled-out mixture until it fully dissolves, then proceed with slow cooling. |
| Poor Separation/Co-elution in Column Chromatography | 1. Incorrect Eluent System: The polarity of the mobile phase is too high, causing all components to elute quickly, or too low, causing them to stick to the column.[3] 2. Column Overloading: Too much crude sample was loaded onto the column. 3. Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and band broadening.[4] | 1. Optimize with TLC: Develop a solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[8] A mixture of ethyl acetate and hexanes or dichloromethane and methanol is a good starting point. 2. Reduce Sample Load: A general rule is to use a silica gel to crude compound mass ratio of 50:1 to 100:1.[8] 3. Repack the Column: Use the slurry packing method to create a homogenous column bed, which minimizes channeling.[4] |
| Low Yield of Purified Compound | 1. Compound is Still on the Column: The eluent was not polar enough to elute the highly polar benzoic acid. 2. Losses During Transfers: Multiple transfer steps during work-up and purification can lead to mechanical losses. 3. Premature Crystallization: During hot filtration (recrystallization), the product crystallized on the filter paper. | 1. Flush the Column: After collecting your target fractions, flush the column with a highly polar solvent like 10% methanol in dichloromethane to see if any remaining compound elutes.[8] 2. Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material between flasks. 3. Keep Funnel Hot: Use a pre-heated funnel or a steam-jacketed funnel to prevent the solution from cooling and crystallizing during filtration. |
| Compound Appears Discolored or Degraded | 1. Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[8] 2. Light or Heat Exposure: Aromatic nitro compounds can be sensitive to UV light and high temperatures, leading to decomposition.[5] | 1. Deactivate Silica: Neutralize the silica gel by preparing the slurry in an eluent containing a small amount (0.1-1%) of a base like triethylamine.[8] 2. Protect from Light: Wrap chromatography columns and flasks in aluminum foil. Avoid unnecessarily high temperatures during recrystallization. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, water) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating. Solvent mixtures (e.g., ethyl acetate/hexanes) are also very effective.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then remove the charcoal via hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC or NMR. A sharp melting point close to the literature value is a good indicator of high purity.[1]
Protocol 2: Flash Column Chromatography
This technique is used when recrystallization fails to provide adequate purity.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Dissolve a small amount of crude material and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes and vary the ratio). The ideal system gives your target compound an Rf value of approximately 0.3.[8]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[3][4]
-
Add another layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Alternatively, for compounds that are not very soluble in the eluent, use the "dry loading" method: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin the flow.
-
Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
-
Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-4-cyano-2-nitrobenzoic acid.
Troubleshooting and Decision-Making Diagram
This diagram provides a logical pathway for troubleshooting common purification issues.
Caption: A decision-making diagram for troubleshooting the purification process.
References
- Vertex AI Search, based on information from a preparation guide for 5-BROMO-2-NITRO-BENZOIC ACID, which is used in DTNB synthesis.
- Supporting Information - CDC Stacks. This document describes flash chromatography on silica gel for purification of various substituted nitrobenzoates, using solvent systems like EtOAc:DCM.
- Technical Support Center: Synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid - Benchchem. This guide for a similar compound discusses common impurities, purification by recrystallization and column chromatography, and methods for purity assessment like HPLC and NMR.
- Column Chromatography: Principles, Procedure, and Applications - Phenomenex. This article provides a detailed overview of the principles of column chromatography, including stationary and mobile phases, and step-by-step procedures.
- Column chromatography - UVic. This educational resource explains the practical aspects of column chromatography, including adsorbent choice, column packing techniques, and solvent selection.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key - Thieme.
- Column Chromatography - Magritek.
- Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. This application note details an HPLC method for analyzing a related compound, which is relevant for purity assessment.
- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure.
- 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate.
- Technical Support Center: Purification of 5-Bromooctan-4-ol by Column Chromatography - Benchchem.
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd.
- 5 - SAFETY DATA SHEET. A safety data sheet that outlines handling, storage, and personal protective equipment requirements for a similar hazardous chemical.
- Efficient Production of 5-Bromo-2-Halo Benzoic Acid | PDF - Scribd.
- stability issues of 2-Amino-4-bromo-6-nitrobenzoic acid in solution - Benchchem. This technical guide discusses the stability of a related nitro-bromo compound, highlighting its sensitivity to light.
- Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. This patent document discusses the formation of impurities like 4-bromo-2-chlorobenzoic acid during synthesis.
- CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF - Scribd. This patent describes a synthesis and mentions achieving high purity (99%+) via the described methods.
- 2-BROMO-5-NITROBENZOIC ACID | 943-14-6 - ChemicalBook.
- 2-BROMO-5-NITROBENZOIC ACID synthesis - ChemicalBook.
- 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Recrystallization solvents for 5-Bromo-4-cyano-2-nitrobenzoic acid
Technical Support Guide: Recrystallization of 5-Bromo-4-cyano-2-nitrobenzoic Acid
Part 1: Executive Summary & Chemical Profile
Compound: 5-Bromo-4-cyano-2-nitrobenzoic Acid CAS: 1807029-74-8 Molecular Formula: C₈H₃BrN₂O₄ Molecular Weight: ~271.03 g/mol [1][2][3][4][5]
The Purification Challenge: This molecule presents a "Push-Pull" solubility profile. The carboxylic acid (-COOH) and nitro (-NO₂) groups create high polarity and acidity, while the bromo (-Br) and aromatic core add significant lipophilicity. Furthermore, the ortho-nitro group often disrupts planar stacking, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly.
Core Recommendation: The most robust solvent system for this class of polysubstituted benzoic acids is Acidified Aqueous Ethanol or an Ethyl Acetate/Heptane system. The acidification is critical to suppress the ionization of the carboxylic acid, ensuring high recovery yields.
Part 2: Solvent Selection Matrix
The following table summarizes solvent suitability based on the compound's electronic properties.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water (with 1% HCl) | Primary | High | Best Balance. The HCl suppresses dissociation of the -COOH group (pKa < 2.5), maximizing precipitation upon cooling. |
| Ethyl Acetate / Heptane | Alternative | High | Best for Oiling Out. If the compound oils out in alcohols, this non-protic system often forces crystallization. |
| Methanol / Water | Secondary | Moderate | Good solubility, but higher risk of methyl ester formation if heated for prolonged periods due to the electron-deficient ring. |
| Acetic Acid / Water | Specialized | Moderate | Use only if the compound is insoluble in alcohols. Excellent for removing inorganic salts. |
| Toluene | Anti-Solvent | Low | Generally too poor a solvent for the nitro/cyano groups; likely to cause gumming unless used strictly as an anti-solvent. |
Part 3: Detailed Experimental Protocols
Method A: The Acidified Aqueous Alcohol Protocol (Standard)
Use this method for general purity enhancement (>95% starting purity).
-
Dissolution: Suspend the crude 5-Bromo-4-cyano-2-nitrobenzoic acid in Ethanol (95%) at a ratio of 5-10 mL per gram.
-
Heating: Heat the mixture to near-reflux (approx. 75°C). If it does not dissolve completely, add more ethanol in small portions.
-
Critical Step: Once dissolved, add 0.5 mL of conc. HCl per 100 mL of solvent. This ensures the acid remains protonated.
-
-
Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization:
-
Remove from heat.
-
Add warm water (50°C) dropwise until a faint turbidity persists.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature (20-25°C) over 2 hours.
-
-
Harvesting: Cool further to 0-4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 20% Ethanol/Water.
Method B: The "Oiling Out" Rescue Protocol (EtOAc/Heptane)
Use this method if Method A results in a sticky oil or gum at the bottom of the flask.
-
Dissolution: Dissolve the crude material in minimal boiling Ethyl Acetate .
-
Drying: If the crude was wet, dry the hot organic solution with anhydrous MgSO₄ (briefly) and filter hot.
-
Anti-Solvent Addition:
-
Keep the solution boiling gently.
-
Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.
-
-
Seeding (Crucial): Remove from heat. Immediately add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in aluminum foil or a towel to insulate it, allowing it to cool very slowly to room temperature. This prevents the rapid phase separation that causes oiling.
Part 4: Troubleshooting & Logic Flow
Issue: The "Oiling Out" Phenomenon Nitro-benzoic acids are notorious for separating as a second liquid phase (oil) before crystallizing. This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.
Logic Diagram: Troubleshooting Workflow
Caption: Decision tree for handling phase separation (oiling out) during the purification of nitro-benzoic acid derivatives.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is my yield so low (<50%) even though the purity is good? A: This compound is a strong acid (estimated pKa ~2.0 due to electron-withdrawing -NO₂ and -CN groups). In neutral water or alcohol, it partially ionizes, becoming highly soluble.
-
Fix: Ensure you acidify your recrystallization solvent with dilute HCl or H₂SO₄ to pH < 1. This forces the equilibrium back to the non-ionized, less soluble form.
Q2: Can I use Acetone? A: Acetone is a good solvent for dissolution, but it is difficult to find a good anti-solvent. Water often causes oiling with acetone, and hexanes are too immiscible. Acetone is better suited for trituration (washing the solid) rather than full recrystallization.
Q3: The crystals are yellow/orange. Is this normal? A: Nitro compounds are inherently yellow. However, a dark orange or brown color indicates impurities (likely azo- or nitroso- degradation products).
-
Fix: Perform a "Charcoal Treatment." Add activated carbon (5% w/w) to the hot solution, stir for 10 minutes, and filter hot before cooling.
Q4: Is the cyano group stable during this process? A: Yes, the cyano (-CN) group is generally stable in acidic ethanol/water. However, avoid basic conditions (e.g., NaOH, NaHCO₃) or prolonged boiling in water, as this can hydrolyze the nitrile to an amide or carboxylic acid.
Part 6: References & Authority
-
Compound Registry: CAS No. 1807029-74-8.[1][2][3][4] 5-Bromo-4-cyano-2-nitrobenzoic acid.[1][2][3][4][5] Available from: (Accessed 2024).
-
General Protocol: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (See section on "Benzoic Acids").
-
Analogous Methodology: Synthesis and purification of 4-bromo-2-nitrobenzoic acid. (Methodology adapted from standard nitration/purification protocols for halonitrobenzoic acids). .
-
Solubility Principles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Oiling Out).[6]
Sources
- 1. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1708958-91-1|4-Bromo-5-Methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 58580-07-7|2-Amino-5-bromo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 99277-71-1|4-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. chem960.com [chem960.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions when using 5-Bromo-4-cyano-2-nitrobenzoic acid
A Guide to Minimizing Side Reactions in Your Experiments
Welcome to the technical support guide for 5-Bromo-4-cyano-2-nitrobenzoic acid. As Senior Application Scientists, we understand that navigating the complexities of highly functionalized reagents is crucial for experimental success. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to help you anticipate and mitigate potential side reactions, ensuring the integrity and efficiency of your synthetic routes.
Understanding the Reactivity of 5-Bromo-4-cyano-2-nitrobenzoic acid
5-Bromo-4-cyano-2-nitrobenzoic acid is a versatile but challenging building block. Its reactivity is dictated by the interplay of four distinct functional groups on an aromatic ring: a carboxylic acid, a bromo substituent, a cyano group, and a nitro group. The electronic nature of these groups—three of which are strongly electron-withdrawing—creates a unique chemical environment that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the molecule?
A: The reactivity is hierarchical and depends on the reaction conditions:
-
Carboxylic Acid (-COOH): The acidic proton is the most reactive site towards bases. The carboxyl group itself is the primary center for nucleophilic acyl substitution (e.g., amide coupling, esterification) after activation.
-
Aromatic Ring (C-Br bond): The carbon atom attached to the bromine is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitro group.[1][2]
-
Nitro Group (-NO₂): This group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction).[3][4]
-
Cyano Group (-CN): This is the least reactive group under typical conditions. Its hydrolysis to a carboxylic acid or reduction requires harsh conditions.[5][6]
Q2: How do the electron-withdrawing groups (nitro, cyano) influence the reactivity of the aromatic ring?
A: The nitro and cyano groups are powerful electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution. However, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group, being ortho and para directing for nucleophilic attack, significantly stabilizes the negative charge of the Meisenheimer intermediate formed during an SNAr reaction, making the displacement of the bromine leaving group more favorable.[1][2][7][8]
Q3: What are the primary stability and storage concerns for this compound?
A: Like many nitroaromatic compounds, 5-Bromo-4-cyano-2-nitrobenzoic acid should be stored in a cool, dark, and dry place. Aromatic compounds with both nitro and bromo groups can be susceptible to photodegradation.[9] While generally stable, it is advisable to handle it under an inert atmosphere for long-term storage or when preparing stock solutions to prevent potential degradation.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
Section 1: Amide Bond Formation (Coupling Reactions)
Amide coupling is one of the most common reactions performed with this substrate. Success hinges on effective activation of the carboxylic acid while avoiding side reactions.
Q: My amide coupling reaction is slow, incomplete, or results in a complex mixture. What are the common causes?
A: This is a frequent issue stemming from several factors. Let's break down the potential culprits and their solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The formation of the amide bond requires the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. Incomplete activation leads to poor conversion. | Use a reliable coupling reagent such as HATU, HBTU, or T3P. These reagents rapidly form the activated ester in situ. For challenging couplings, conversion to the acyl chloride with (COCl)₂ or SOCl₂ may be necessary, but this is a harsher method.[10][11] |
| Inappropriate Base | A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile's ammonium salt. Using a nucleophilic base or a base that is too weak/strong can hinder the reaction. | Use a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as it is less nucleophilic than TEA. Ensure 2-3 equivalents of the base are used. |
| Low Nucleophilicity of the Amine | Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates. | Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Switch to a more potent coupling reagent like COMU or consider converting the carboxylic acid to the more reactive acyl chloride. |
| Solvent Choice | The solvent must be able to dissolve all reactants and should not interfere with the reaction. | Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate. |
Protocol: Optimized Amide Coupling using HATU
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Section 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step in the synthesis of many complex molecules, such as PARP inhibitors.[12][13] The primary challenge is achieving this transformation without affecting the bromo or cyano groups.
Q: I want to selectively reduce the nitro group to an amine. Which method offers the best chemoselectivity?
A: Catalytic hydrogenation with Pd/C is a common method but carries a high risk of hydrodebromination (loss of the bromine atom).[14] For substrates containing sensitive halogen substituents, metal-based reductions in acidic or neutral media are far more reliable.
| Reducing Agent | Conditions | Advantages | Disadvantages/Side Reactions |
| Fe / NH₄Cl | EtOH / H₂O, Reflux | Excellent chemoselectivity, inexpensive, robust.[3] | Can be messy to work up due to iron salts. |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Mild, effective, and generally preserves halogens.[15] | Stoichiometric tin waste. |
| H₂ / Raney Ni | EtOH or MeOH, RT | Often preserves bromo and chloro substituents better than Pd/C.[14] | Pyrophoric catalyst, requires hydrogenation equipment. |
| Sodium Dithionite (Na₂S₂O₄) | H₂O / THF or Dioxane | Mild conditions, useful for sensitive substrates. | Can sometimes stall at the hydroxylamine stage. |
Q: My nitro reduction is causing loss of the bromine substituent. How can I prevent this?
A: Avoid using Palladium on Carbon (Pd/C) with hydrogen. This catalyst is highly active for the hydrogenolysis of aryl halides. Instead, opt for one of the methods listed above, with Fe/NH₄Cl being a highly recommended and scalable starting point due to its excellent functional group tolerance.[3]
Protocol: Chemoselective Nitro Reduction using Iron
-
Setup: In a round-bottom flask, suspend the 5-bromo-4-cyano-2-nitrobenzoic acid derivative (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Addition of Reagents: Add ammonium chloride (4-5 eq.) and iron powder (3-5 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C). The reaction is often vigorous initially.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Purification: Remove the organic solvent from the filtrate under reduced pressure. The resulting crude amine can be purified further by chromatography or recrystallization.[3]
Section 3: Reactions of the Cyano Group
While less commonly manipulated, the cyano group can undergo hydrolysis. This reaction requires careful consideration due to the harsh conditions involved.
Q: I need to hydrolyze the cyano group to a carboxylic acid. What are the risks?
A: Hydrolysis of an aromatic nitrile is a demanding transformation that typically requires prolonged heating in the presence of strong acid (e.g., concentrated H₂SO₄ or HCl) or strong base (e.g., concentrated NaOH).[5][16]
Key Side Reaction Concerns:
-
Hydrolysis of Amide Linkages: If you have already formed an amide, these harsh conditions will likely cleave it. The cyano group should ideally be hydrolyzed before any amide coupling steps.
-
Decarboxylation: Under strong acidic heating, there is a risk of decarboxylation of the existing benzoic acid group.
-
SNAr with Hydroxide: Under strongly basic conditions at high temperatures, the hydroxide ion can act as a nucleophile and displace the bromine atom.
Recommendation: Plan your synthetic route to avoid cyano group hydrolysis on a late-stage, complex intermediate. If necessary, perform this step early in the synthesis. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][16]
General Troubleshooting Workflow
When an experiment doesn't proceed as planned, a systematic approach is key. Use your analytical data (TLC, LC-MS) to guide your troubleshooting.
References
-
Smolecule. (2023, August 19). Buy 5-Bromo-4-chloro-2-nitrobenzoic acid | 392319-07-2. Link
- Zhang, M. et al. (2014). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development.
-
Wikipedia. Nucleophilic aromatic substitution. Link
-
Wikipedia. Reduction of nitro compounds. Link
-
Wang, L. et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Link
- Gangireddy, P. et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. ACS Omega.
-
Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition. Link
-
BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Link
-
Corma, A. et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Link
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Link
- Quora. (2020, July 13).
- Lim, Y. H. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Link
- Leadbeater, N. E. et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
-
Jaworski, J. S. et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Link
- BenchChem. (2025). Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H).
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Link
- X-MOL. (2021, March 9).
-
ResearchGate. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Link
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Link
- Thieme.
-
ChemRxiv. Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. Link
-
CymitQuimica. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid. Link
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-4-bromo-6-nitrobenzoic acid.
- Thieme Connect. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
-
PubChem. 5-Bromo-2-nitrobenzoic acid. Link
-
MilliporeSigma. 5-Bromo-4-chloro-2-nitrobenzoic acid | 392319-07-2. Link
- Current Chemistry Letters. (2022, August 29).
-
Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Link
- Frontiers in Microbiology. (2016).
-
Google Patents. US5449808A - Method for converting amides to nitriles and nitriles to amides. Link
- BenchChem. (2025). Stability issues of 2-Amino-4-bromo-6-nitrobenzoic acid in solution.
- SciSpace. (2004). Bacterial degradation of cyanide and its metal complexes under alkaline conditions.
- BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
-
Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids. Link
- MDPI. (2021, April 8). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20).
-
Save My Exams. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Link
-
Organic Syntheses. Resorcinol, 4-bromo-. Link
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Link
-
BLD Pharm. 1437795-19-1|4-Bromo-5-chloro-2-nitrobenzoic acid. Link
-
PubChemLite. 5-bromo-2-nitrobenzoic acid (C7H4BrNO4). Link
-
BLD Pharm. 6950-43-2|5-Bromo-2-nitrobenzoic acid. Link
- Sigma-Aldrich. 5-Bromo-4-chloro-2-nitrobenzoic acid.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. tutorchase.com [tutorchase.com]
Technical Support Center: Thermal Optimization for 5-Bromo-4-cyano-2-nitrobenzoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Thermal Stability Molecule ID: 5-Bromo-4-cyano-2-nitrobenzoic acid (BCNBA)
Executive Summary: The Thermal "Goldilocks Zone"
Working with 5-Bromo-4-cyano-2-nitrobenzoic acid (BCNBA) presents a classic "push-pull" conflict in organic synthesis. You are managing three distinct reactive centers with competing thermal requirements:
-
The Carboxylic Acid (C1): Sterically hindered by the ortho-nitro group, requiring energy (heat) to activate.
-
The Nitrile (C4): Susceptible to hydrolysis (to amide/acid) at elevated temperatures in protic media.
-
The Aromatic Core: Highly electron-deficient due to -NO₂ and -CN groups, making it prone to decarboxylation or nucleophilic attack (SNAr) at high temperatures.
The Golden Rule: For most derivatizations (amides/esters), maintain reaction temperatures between 0°C and 40°C . For cross-couplings or SNAr, do not exceed 80°C without rigorous exclusion of water.
Part 1: Critical Decision Matrix (Visual Guide)
Before starting your experiment, determine your thermal limits based on your reaction type.
Figure 1: Thermal Decision Matrix for BCNBA derivatives. Blue paths indicate safe operating windows; Yellow indicates caution; Red dashes indicate failure modes.
Part 2: Troubleshooting Guides & FAQs
Module A: Carboxylic Acid Activation (Amides & Esters)
Q: I am trying to make the acid chloride using Thionyl Chloride (SOCl₂) at reflux (76°C), but the reaction mixture turns black and the yield is low. Why?
A: You are likely triggering nitrile hydrolysis or thermal decomposition .
-
The Science: The cyano group (-CN) at position 4 is strongly activated by the electron-withdrawing nitro group. In the presence of the HCl byproduct generated by SOCl₂ and heat (>60°C), the nitrile rapidly hydrolyzes to the primary amide (-CONH₂) or carboxylic acid. Additionally, the ortho-nitro group can participate in redox side reactions at high temperatures, leading to "tar" formation.
-
The Protocol Fix: Switch to Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM).
-
Suspend BCNBA in anhydrous DCM at 0°C .
-
Add 1.2 eq Oxalyl Chloride.
-
Add 2-3 drops of DMF (catalyst).
-
Allow to warm to Room Temperature (20-25°C) . Do not heat.
-
Conversion usually completes in 2-4 hours without thermal stress.
-
Q: My coupling reaction (Amide bond formation) is extremely slow at Room Temperature. Can I heat it to 60°C?
A: Proceed with extreme caution. The ortho-nitro group creates significant steric hindrance around the carboxylate, slowing down nucleophilic attack.
-
Optimization: Instead of heating (which risks side reactions), use a more potent coupling reagent or catalyst.
-
Recommendation: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered ortho-substituted benzoic acids and works well at 25-40°C.
-
Limit: If you must heat, do not exceed 50°C and ensure the system is strictly anhydrous.
-
Module B: Nucleophilic Aromatic Substitution (SNAr)
Q: I want to displace the Bromine (C5) with an amine. I’m heating to 100°C in DMSO, but I see multiple spots on TLC. What is happening?
A: At 100°C, you are losing regioselectivity.
-
The Science: This ring is "super-activated" for SNAr.
-
The Protocol Fix:
-
Lower the temperature to 40-60°C .
-
The 4-cyano group activates the 5-bromo position sufficiently that extreme heat is unnecessary.
-
Use a non-nucleophilic base (e.g., DIPEA) rather than inorganic bases (like K₂CO₃) if solubility is an issue, to allow the reaction to proceed in milder solvents like THF or Acetonitrile rather than high-boiling DMSO.
-
Module C: Stability & Storage
Q: At what temperature does decarboxylation occur?
A: For 2-nitrobenzoic acid derivatives, thermal decarboxylation typically becomes a risk above 120-150°C .
-
Mechanism: The electron-withdrawing nitro and cyano groups stabilize the intermediate carbanion/transition state, facilitating the loss of CO₂.
-
Warning: Never dry this compound (or its salts) in an oven above 80°C . Vacuum drying at 40-50°C is the safe standard.
Part 3: Optimized Experimental Workflow
This protocol minimizes thermal stress while ensuring complete conversion for amide coupling.
Figure 2: Low-temperature activation workflow to prevent nitrile hydrolysis and decarboxylation.
Data Table: Thermal Limits by Solvent System
| Solvent System | Max Recommended Temp | Risk Factor | Notes |
| Water / Aqueous Acid | 40°C | High | Rapid hydrolysis of Nitrile to Amide. |
| Methanol / Ethanol | 60°C | Medium | Risk of transesterification or nitrile solvolysis. |
| DCM / THF | Reflux (40-66°C) | Low | Safest for activation/coupling. |
| DMF / DMSO | 80°C | Medium | High temp promotes SNAr side-reactions (denitration). |
| Toluene | 110°C | High | Decarboxylation Zone. Avoid unless necessary. |
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. Retrieved from 6
-
Beilstein Journal of Organic Chemistry. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Retrieved from 7
-
Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution Mechanisms. Retrieved from 4
-
Fiveable. (2025). Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from 8
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. fiveable.me [fiveable.me]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 8. fiveable.me [fiveable.me]
Solving solubility issues with 5-Bromo-4-cyano-2-nitrobenzoic acid
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly substituted aromatic compounds during drug development and assay formulation. 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS: 1807029-74-8) presents a unique physicochemical puzzle[1].
While the carboxylic acid moiety offers a theoretical handle for aqueous solubilization, the combination of a heavy halogen (bromine) and two strong electron-withdrawing groups (nitro and cyano) creates a highly polarized molecule. This specific substitution pattern leads to immense crystal lattice energy driven by strong intermolecular hydrogen bonding and dipole-dipole interactions. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility hurdles.
Section 1: Physicochemical Profiling & Causality
To solve a solubility issue, we must first understand the molecular forces at play. In apolar environments, benzoic acid derivatives form highly stable hydrogen-bonded dimers[2]. The electron-withdrawing
Quantitative Solubility Reference Matrix
| Solvent System | Estimated Solubility | Mechanistic Rationale |
|---|---|---|
| Deionized Water (pH ~5.5) | < 0.1 mg/mL | High lattice energy; strong H-bonded dimers prevent hydration. |
| Aqueous Buffer (pH > 5.0) | 10 - 50 mg/mL | Complete deprotonation to carboxylate anion; strong ion-dipole solvation. |
| DMSO / DMF | > 100 mg/mL | Strong H-bond acceptors disrupt dimers[2]; excellent dipole solvation[3]. |
| Methanol / Ethanol | 5 - 20 mg/mL | Moderate H-bond disruption; highly temperature-dependent solubility[3]. |
| Dichloromethane (DCM) | < 1 mg/mL | Inadequate solvation of highly polar NO2/CN groups[4]. |
Section 2: Mechanistic Solubilization Pathways
Mechanistic pathways for overcoming high crystal lattice energy in substituted benzoic acids.
Section 3: Troubleshooting Guide
Q: I attempted to dissolve 5-Bromo-4-cyano-2-nitrobenzoic acid in my biological assay buffer (pH 7.4), but it immediately precipitated. Why?
A: This is a classic kinetic vs. thermodynamic solubility failure. If you prepared a stock in DMSO and spiked it into an aqueous buffer, the sudden change in dielectric constant forces the lipophilic brominated ring out of solution before the carboxylic acid can fully hydrate[5].
Solution: Pre-adjust the pH of your aqueous buffer. The pKa of this molecule is predicted to be < 2.5 due to the strong inductive effects of the
Q: I am using DMSO, but the solution remains cloudy. How can I achieve a clear stock? A: Cloudiness indicates micro-suspensions rather than true solvation. While DMSO is an excellent hydrogen-bond acceptor that disrupts benzoic acid dimers[2], the high molecular weight and dense crystal packing of this specific derivative require activation energy to break the lattice. Solution: Apply gentle heating (37°C - 40°C) combined with bath sonication for 10-15 minutes. Temperature significantly increases the solubility of benzoic acid derivatives in polar aprotic mixtures[3].
Q: Can I use hydrotropes to avoid using organic solvents in my formulation? A: Yes. Hydrotropic solubilization is a highly effective, solvent-free approach. Agents like sodium salicylate or nicotinamide can increase the aqueous solubility of benzoic acids by forming transient molecular complexes that mask the hydrophobic regions of the drug[6].
Section 4: Self-Validating Experimental Protocols
Decision tree workflow for troubleshooting solubility failures.
Protocol 1: Preparation of a 50 mM Organic Stock Solution
Objective: Achieve complete thermodynamic dissolution in an organic solvent for downstream assays.
-
Weighing: Accurately weigh the required mass of 5-Bromo-4-cyano-2-nitrobenzoic acid into a glass vial (avoid plastics as trace plasticizers may leach in pure DMSO).
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds.
-
Thermal Activation: If particulates remain, place the vial in a sonicating water bath at 37°C for 15 minutes[3].
-
Self-Validation Step (Crucial): Transfer 100 µL of the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.
-
Pass: No visible pellet. The solution is thermodynamically stable.
-
Fail: A micro-pellet forms. The compound is in a kinetic suspension. Add 10% more solvent and repeat steps 3-5.
-
Protocol 2: Aqueous Solubilization via pH-Shift
Objective: Dissolve the compound directly in aqueous media without organic cosolvents.
-
Suspension: Suspend the compound in 80% of your final target volume of deionized water. It will remain cloudy.
-
Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH.
-
Deprotonation: As the pH approaches 4.0 - 5.0, the suspension will rapidly clear as the carboxylic acid converts to the highly soluble sodium carboxylate salt[5].
-
Buffering: Once clear, add your concentrated buffer salts (e.g., 10x PBS) and adjust to the final pH (ensure final pH > 5.0). Bring to the final volume.
-
Self-Validation Step: Measure the UV absorbance (e.g., at 254 nm) of a diluted aliquot. Filter a second aliquot through a 0.22 µm PTFE syringe filter and measure its absorbance.
-
Pass: The absorbances are identical (± 2%), confirming no compound was lost to precipitation.
-
Section 5: Frequently Asked Questions (FAQs)
Q: Does the order of addition matter when making aqueous dilutions from a DMSO stock? A: Absolutely. Always add the DMSO stock into a large volume of rapidly stirring aqueous buffer. Never add the buffer into the DMSO stock. Adding buffer to the stock creates localized regions of low solvent concentration, triggering irreversible nucleation and precipitation[5].
Q: Can I use Dichloromethane (DCM) for extractions involving this compound? A: It is not recommended. While DCM is a common extraction solvent, the solubility of highly polar, hydrogen-bonding benzoic acids in DCM is notoriously poor[4]. If extraction is necessary, use a more polar organic mixture, such as ethyl acetate with 5% methanol, and ensure the aqueous phase is highly acidic (pH < 1) to protonate the carboxylic acid, driving it into the organic phase.
Q: Will the compound degrade during heating? A: Benzoic acid derivatives are generally thermally stable up to 60°C in solution. However, prolonged heating of the nitro and cyano groups in strong alkaline conditions may lead to hydrolysis of the cyano group to an amide or carboxylic acid. Limit heating to 40°C and avoid extended exposure to pH > 10.
References
-
5-Bromo-4-cyano-2-nitrobenzoic acid Chemical Properties | Chem960 | 1
-
Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy | ICM | 6
-
ThermoML: J. Chem. Eng. Data 2007, 52, 1, 298-300 | NIST |3
-
2-(azepane-1-carbonyl)benzoic acid solubility problems and solutions | BenchChem | 5
-
What Is Benzoic Acid Solubility In DCM | Echemi | 4
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods | UCL Discovery | 2
Sources
Stability of 5-Bromo-4-cyano-2-nitrobenzoic acid under basic conditions
Welcome to the technical support guide for 5-Bromo-4-cyano-2-nitrobenzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and handling of this highly functionalized synthetic intermediate, particularly under basic conditions. Our goal is to equip you with the necessary insights to anticipate and troubleshoot potential challenges in your experimental workflows.
Core Reactivity Profile Under Basic Conditions
5-Bromo-4-cyano-2-nitrobenzoic acid is a multifaceted molecule. Its reactivity is dominated by the interplay of three distinct electron-withdrawing groups (nitro, cyano, and bromo) positioned on a benzoic acid scaffold. Under basic conditions, the molecule is susceptible to several concurrent transformations beyond simple deprotonation. Understanding these pathways is critical for successful experimental design.
Caption: Potential reaction pathways for 5-Bromo-4-cyano-2-nitrobenzoic acid in basic media.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. The answers are designed to provide both a solution and a mechanistic explanation for the observed results.
Q1: What are the primary stability concerns when using 5-Bromo-4-cyano-2-nitrobenzoic acid under basic conditions?
A1: The primary stability concerns are two competing degradation pathways that occur after the initial, rapid deprotonation of the carboxylic acid:
-
Hydrolysis of the Cyano Group: The cyano (-CN) group is susceptible to base-mediated hydrolysis. The strong electron-withdrawing effect of the adjacent nitro group and the overall electron-deficient nature of the aromatic ring make the nitrile carbon highly electrophilic and prone to attack by hydroxide ions.[1] This reaction proceeds through an amide intermediate to ultimately yield a second carboxylic acid group, consuming a molar equivalent of base in the process.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr) of Bromine: The bromine atom is significantly activated for displacement by nucleophiles. The nitro group, being ortho to the bromine, provides powerful stabilization for the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack.[4][5][6][7] In the presence of a base like sodium hydroxide, the hydroxide ion itself can act as a nucleophile, replacing the bromine with a hydroxyl group.
Q2: My reaction is consuming more equivalents of base than calculated and my yield is low. What is the likely cause?
A2: This is a classic symptom of cyano group hydrolysis. While you may have calculated the required base to simply deprotonate the carboxylic acid (1 equivalent), the hydrolysis of the nitrile to a carboxylate is an additional, base-consuming process. This side reaction not only consumes your starting material but also depletes the base needed for your primary reaction, potentially stalling it. To confirm this, you can analyze a sample of your reaction mixture by LC-MS to look for a product with a mass corresponding to the di-acid derivative (5-bromo-2-nitroisophthalic acid).
Q3: Analytical data (NMR, MS) of my product shows a loss of bromine and the appearance of a hydroxyl group. Why did this happen?
A3: This result is a clear indication of a Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring of your starting material is highly "activated" for this type of reaction due to the presence of the strong electron-withdrawing nitro group positioned ortho to the bromine leaving group.[6][8] Under basic conditions (e.g., using NaOH, KOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the bromine. The reaction proceeds via a resonance-stabilized carbanion intermediate, the Meisenheimer complex, which then expels the bromide ion to restore aromaticity.
Caption: The Addition-Elimination mechanism of the SNAr reaction leading to bromine displacement.
Q4: How can I minimize or prevent these degradation pathways?
A4: Preventing these side reactions requires careful control of experimental conditions:
-
Temperature Control: Both hydrolysis and SNAr are significantly accelerated at higher temperatures. Whenever possible, run your reaction at the lowest effective temperature. Consider starting at 0°C or even lower.
-
Choice of Base: If your goal is simply to deprotonate the carboxylic acid without triggering other reactions, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong, nucleophilic bases like NaOH or KOH if possible.
-
Stoichiometry and Addition Rate: Use the minimum required amount of base (e.g., 1.0 to 1.1 equivalents for deprotonation). If using a strong base is unavoidable, add it slowly and at a low temperature to minimize localized high concentrations.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and work it up as soon as the desired transformation is complete to minimize the time the starting material is exposed to harsh basic conditions.
Q5: Is decarboxylation a risk under basic conditions?
A5: While decarboxylation of benzoic acids can occur, it typically requires more forcing conditions, such as very high temperatures or the presence of metal catalysts like copper.[9][10][11] For most standard organic reactions conducted in basic media at low to moderate temperatures, significant decarboxylation of 5-Bromo-4-cyano-2-nitrobenzoic acid is not expected to be a primary degradation pathway.
Quantitative Data Summary
The following table summarizes the key reactions and factors influencing the stability of 5-Bromo-4-cyano-2-nitrobenzoic acid in basic media.
| Reaction Pathway | Description | Conditions Favoring this Pathway | Resulting Product |
| Deprotonation | Standard acid-base reaction. | Presence of any base (pKa of base > pKa of acid). | 5-Bromo-4-cyano-2-nitrobenzoate salt. |
| Cyano Hydrolysis | Base-mediated conversion of the nitrile to a carboxylic acid. | Strong, nucleophilic bases (e.g., NaOH, KOH), elevated temperatures, prolonged reaction times. | 5-Bromo-2-nitroisophthalate (di-anion form). |
| SNAr | Nucleophilic displacement of the bromine atom. | Strong nucleophiles (including OH⁻), elevated temperatures. The ortho-nitro group is a key activator. | 4-Cyano-5-hydroxy-2-nitrobenzoate salt. |
Experimental Protocols
Protocol 1: General Stability Assessment under Your Experimental Conditions
This protocol allows you to assess the stability of 5-Bromo-4-cyano-2-nitrobenzoic acid in the specific basic medium planned for your synthesis.
Objective: To determine the rate and extent of degradation (hydrolysis and/or SNAr) under proposed reaction conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of 5-Bromo-4-cyano-2-nitrobenzoic acid in a suitable solvent (e.g., THF, Dioxane, or Acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In a small vial, add a known volume of the stock solution. If your reaction is aqueous, add the appropriate buffer or aqueous base. If non-aqueous, add your solvent and chosen organic base. Ensure the final concentration and molar equivalents of base mimic your planned reaction.
-
Time-Point Zero (t=0): Immediately after adding the base, withdraw a small aliquot (e.g., 50 µL), quench it with a dilute acid solution (e.g., 0.1 M HCl in a 1:1 water/acetonitrile mix), and dilute it for analysis.
-
Incubation: Stir the reaction vial at your intended reaction temperature.
-
Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), repeat the sampling and quenching procedure from step 3.
-
Analysis: Analyze all quenched samples by HPLC or LC-MS.
-
Data Interpretation: Plot the percentage of remaining starting material against time. The appearance of new peaks should be investigated by mass spectrometry to identify them as the hydrolysis product, the SNAr product, or other impurities.
References
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis. (2025, March 5).
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- CAS 1877-72-1: 3-Cyanobenzoic acid. CymitQuimica.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions
- 3-Cyanobenzoic acid CAS#: 1877-72-1. ChemicalBook.
- Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed.
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
- Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. (2010, May 3).
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
- Hydrolysis of Benzonitrile to Benzoic Acid.
- Hydrolysis of benzonitrile gives. Allen.
- Decarboxylation of 2-Nitrobenzoic Acids. Amanote Research.
- Thermal Decarboxylation of Nitrobenzoic Acids. I. (2006, March 27). Bulletin of the Chemical Society of Japan.
- Protodecarboxylation of benzoic acids under radical conditions Supporting Inform
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI.
- CAS 20357-20-4: 5-Bromo-2-nitrobenzaldehyde. CymitQuimica.
- Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 3. scribd.com [scribd.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting the Decarboxylation of 5-Bromo-4-cyano-2-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield attrition issues during the decarboxylation of highly functionalized arenes.
The structural liabilities of 5-Bromo-4-cyano-2-nitrobenzoic acid make its protodecarboxylation uniquely challenging. While the ortho-nitro group strongly activates the carboxylic acid towards CO₂ extrusion by stabilizing the resulting aryl anion intermediate[1], the molecule also contains a bromine atom (susceptible to transition-metal-catalyzed hydrodehalogenation) and a cyano group (susceptible to basic hydrolysis). Standard harsh decarboxylation conditions will destroy this molecule.
This guide provides a causality-driven troubleshooting framework and a self-validating protocol to successfully isolate the target product, 1-bromo-2-cyano-4-nitrobenzene , with high chemoselectivity.
Mechanistic Pathway & Competing Side Reactions
To troubleshoot effectively, we must first map the electronic flow of the reaction. The diagram below illustrates the critical path to the product and the competing side reactions that cause yield attrition.
Pathway of 5-bromo-4-cyano-2-nitrobenzoic acid decarboxylation and competing side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I observing a significant loss of the bromine atom (protodehalogenation) during decarboxylation? A1: This is a classic causality of using transition metal catalysts (like Cu or Pd) at elevated temperatures. While Copper(I) oxide and 1,10-phenanthroline are standard for decarboxylating unactivated benzoic acids[2], the ortho-nitro group in your substrate already provides sufficient electronic activation. Adding Cu or Pd facilitates unwanted oxidative addition into the C–Br bond, leading to hydrodehalogenation or Ullmann-type homocoupling[3]. Solution: Switch to a metal-free thermal decarboxylation . Heating the substrate in a polar aprotic solvent like DMSO at 100–120 °C is sufficient to drive the reaction without cleaving the C–Br bond[4]. If a catalyst is absolutely required for rate acceleration, use a mild Silver(I) salt (e.g., Ag₂CO₃), which does not readily insert into aryl halides[5].
Q2: My LC-MS shows a +18 Da mass shift on my product. What is causing this? A2: A +18 Da shift indicates the hydrolysis of the cyano (–CN) group to a primary amide (–CONH₂). This occurs when adventitious water is present in the reaction mixture under basic, high-temperature conditions. Solution: The protocol must be a self-validating anhydrous system. Use strictly anhydrous DMSO (stored over activated 3Å molecular sieves)[6]. Avoid strong aqueous bases; instead, use finely ground, oven-dried K₂CO₃.
Q3: The decarboxylation is incomplete even after 24 hours. How can I accelerate it without degrading the molecule? A3: The rate-determining step is the extrusion of CO₂ from the carboxylate anion. If the reaction is stalled, the equilibrium might favor the protonated carboxylic acid rather than the active carboxylate, or the solvent is not adequately stabilizing the transition state. Solution: Ensure complete deprotonation by adding exactly 0.5 equivalents of K₂CO₃. Polar aprotic solvents like DMSO or NMP are mandatory because they solvate the potassium cation, leaving a highly reactive, "naked" carboxylate anion[4]. Maintain the temperature at 110 °C; exceeding 130 °C risks thermal degradation of the nitro group.
Quantitative Data: Catalyst & Condition Comparison
The table below summarizes the causality behind condition selection. To preserve the C–Br bond, metal-free thermal conditions in DMSO provide the highest chemoselectivity.
| Catalyst System | Solvent | Temp (°C) | Time | Chemoselectivity (C–Br Preservation) | Ref |
| Cu₂O / Phenanthroline | NMP/Quinoline | 190 | 15 min | Poor (Extensive debromination) | [2] |
| Pd(TFA)₂ / Ag₂CO₃ | DMF/DMSO | 120 | 20 h | Poor (Homocoupling observed) | [3] |
| Ag₂CO₃ / AcOH | DMSO | 110 | 12 h | Excellent | [7] |
| Metal-Free (K₂CO₃) | DMSO | 110 | 12–16 h | Excellent (Target Protocol) | [4] |
Step-by-Step Methodology: Metal-Free Thermal Protodecarboxylation
This protocol is designed as a self-validating system . By utilizing an acid-base workup, any unreacted starting material is partitioned into the aqueous layer, ensuring that the isolated organic mass directly correlates to the reaction's success.
Objective: Isolate 1-bromo-2-cyano-4-nitrobenzene while preserving the –Br and –CN functionalities. Reagents: 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv), Anhydrous DMSO (0.2 M), Anhydrous K₂CO₃ (0.5 equiv).
Step 1: Preparation of the Anhydrous Environment
-
Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.
-
Add 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv) and finely ground, oven-dried K₂CO₃ (0.5 equiv). Mechanistic Note: 0.5 equivalents of carbonate are sufficient to deprotonate 1.0 equivalent of the acid, forming the active potassium carboxylate and in-situ KHCO₃.
Step 2: Solvent Addition and Degassing
-
Inject anhydrous DMSO (0.2 M relative to the substrate) via syringe.
-
Degas the mixture using three freeze-pump-thaw cycles. Mechanistic Note: Removing dissolved oxygen prevents radical-mediated oxidative side reactions at elevated temperatures.
Step 3: Thermal Decarboxylation
-
Heat the reaction mixture to 110 °C using a thermostated oil bath[4].
-
Monitor the evolution of CO₂ (visible bubbling). The intermediate aryl anion is rapidly protonated by the in-situ generated KHCO₃, yielding the target product.
-
Track reaction progress via TLC (Hexanes/EtOAc) or LC-MS. The reaction typically reaches completion within 12–16 hours.
Step 4: Self-Validating Quench and Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃. Validation Check: Unreacted starting material (carboxylic acid) will be deprotonated and pulled into the aqueous layer. The organic layer will only contain the decarboxylated product.
-
Wash the organic layer with 5% aqueous LiCl or brine (3x) to completely remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 1-bromo-2-cyano-4-nitrobenzene.
References
-
Thermal Decarboxylation of Nitrobenzoic Acids. I Bulletin of the Chemical Society of Japan[Link]
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions Advanced Synthesis & Catalysis [Link]
-
Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂ Beilstein Journal of Organic Chemistry[Link]
-
Supplementary Information: Copper-Catalyzed Protodecarboxylation Royal Society of Chemistry[Link]
-
Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Journal of Organic Chemistry[Link]
-
Decarboxylation Methods & Conditions Organic Chemistry Portal[Link]
-
Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids MDPI[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 3. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 4. future4200.com [future4200.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Decarboxylation [organic-chemistry.org]
Technical Support Center: Handling Moisture Sensitivity in 5-Bromo-4-cyano-2-nitrobenzoic Acid Reactions
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 5-Bromo-4-cyano-2-nitrobenzoic acid. The unique electronic and structural characteristics of this reagent make it a powerful synthetic building block, but also introduce a critical sensitivity to moisture that can significantly impact experimental outcomes. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your reactions.
Part 1: The Science of Sensitivity - A Mechanistic Overview
Understanding why 5-Bromo-4-cyano-2-nitrobenzoic acid is sensitive to moisture is the first step toward mitigating associated issues. The molecule's reactivity is dominated by its three functional groups, each with a distinct vulnerability to water.
-
The Carboxylic Acid Group (-COOH): This group is inherently hygroscopic and will readily absorb atmospheric moisture. In reactions targeting this site (e.g., esterifications, amidations), water can act as a competing nucleophile, reducing yields and complicating purifications.
-
The Cyano Group (-CN): While more robust than the carboxylic acid, the cyano group is susceptible to hydrolysis under either acidic or basic conditions, which can be exacerbated by the presence of water, especially at elevated temperatures.[1][2][3][4] This unwanted side reaction converts the nitrile into a primary amide or, upon further hydrolysis, a second carboxylic acid, leading to the formation of 5-bromo-2-nitroterephthalic acid.
-
The Aromatic Ring System: The electron-withdrawing nature of the nitro, cyano, and carboxyl groups makes the aromatic ring electron-deficient. This electronic environment can influence the reactivity of the entire molecule and the stability of intermediates, which can be affected by changes in solvent polarity caused by water contamination.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low and purification is difficult. I suspect moisture, but how can I be sure?
A1: Low yields are a classic symptom of moisture contamination. To diagnose the issue, analyze your crude reaction mixture by LC-MS. Look for two key signatures:
-
A significant amount of unreacted starting material, indicating the reaction was inhibited.
-
A new, more polar peak with a mass corresponding to the hydrolysis of the cyano group (M+18 relative to the starting material) or the formation of a di-acid.
Q2: I'm performing an amide coupling using a standard coupling agent (e.g., HATU, EDC). What is the primary role of water in causing this reaction to fail?
A2: In amide coupling reactions, the carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC). This intermediate is designed to be attacked by your desired amine nucleophile. However, if water is present, it can readily attack this activated intermediate, regenerating the starting carboxylic acid and consuming your expensive coupling agent in a futile cycle. This directly leads to low conversion and poor yields.
Q3: What are the non-negotiable best practices for storing and handling this reagent?
A3: Rigorous adherence to anhydrous handling techniques is essential.[5][6][7]
-
Storage: Always store 5-Bromo-4-cyano-2-nitrobenzoic acid in a desiccator over a strong desiccant (e.g., Drierite® or P₄O₁₀). The container cap should be tightly sealed, preferably with PTFE tape.
-
Weighing & Transfer: The ideal environment for handling is an inert atmosphere glove box.[5] If a glove box is unavailable, transfer the solid quickly in a dry, low-humidity environment. Always allow the container to reach ambient temperature before opening to prevent condensation.
-
Glassware: All glassware must be rigorously dried, either by oven-drying (>120 °C overnight) or by flame-drying under vacuum and cooling under a stream of inert gas (Nitrogen or Argon).[7]
Q4: Can I use a solvent that isn't from a freshly opened bottle?
A4: It is strongly discouraged. Solvents, even those labeled "anhydrous," can absorb moisture over time once the seal is broken. For best results, use a new bottle of a high-purity anhydrous solvent or a solvent dispensed from a solvent purification system (SPS). If using a previously opened bottle, it is best to dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.[6][8]
Troubleshooting Workflow: Failed Amidation Reaction
Scenario: You are attempting to synthesize an amide from 5-Bromo-4-cyano-2-nitrobenzoic acid and a primary amine, but TLC/LC-MS analysis shows only starting material and a new, highly polar byproduct.
This logical workflow can help you pinpoint and solve the problem.
Caption: A logical workflow for diagnosing and resolving failed amidation reactions.
Part 3: Protocols and Data
Protocol 1: Rigorous Anhydrous Amide Coupling
This protocol provides a self-validating system designed to eliminate moisture as a variable. Successful execution should lead to high yields, thereby confirming the efficacy of the technique.
Objective: To synthesize N-benzyl-5-bromo-4-cyano-2-nitrobenzamide.
Materials & Equipment:
-
5-Bromo-4-cyano-2-nitrobenzoic acid (dried in vacuum oven at 50°C for 4h)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA), distilled from CaH₂
-
Benzylamine, distilled from CaH₂
-
Anhydrous N,N-Dimethylformamide (DMF) from a new, sealed bottle
-
Schlenk flask and other necessary glassware, flame-dried under vacuum
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Magnetic stirrer and stir bar
-
Gas-tight syringes and needles
Experimental Workflow:
Caption: A step-by-step workflow illustrating a robust, moisture-free amidation protocol.
Procedure:
-
Setup: Assemble the flame-dried Schlenk flask with a stir bar while still hot. Immediately attach it to the inert gas line and allow it to cool to room temperature under a positive pressure of Argon.
-
Charging the Flask: Once cool, briefly remove the stopper and add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) to the flask against a positive flow of Argon. Reseal the flask.
-
Solvation and Activation: Using a dry syringe, add anhydrous DMF to dissolve the solids. Then, add DIPEA (2.5 eq) dropwise via syringe. Allow the mixture to stir at room temperature for 15 minutes to ensure full activation of the carboxylic acid.
-
Nucleophilic Addition: Add benzylamine (1.2 eq) dropwise via syringe over 2-3 minutes.
-
Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots via syringe for TLC or LC-MS analysis until the starting material is consumed.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl(aq). Perform a standard aqueous workup, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Data Summary: The Impact of Anhydrous Conditions
The following table presents typical comparative results for the amidation protocol described above, highlighting the critical difference that rigorous moisture exclusion makes.
| Parameter | Standard Conditions (Reagents used as is, benchtop setup) | Anhydrous Protocol (As described above) |
| Starting Material Conversion | 30-40% | >98% |
| Desired Amide Product Yield | 25-35% | 88-95% |
| Primary Byproduct | 5-bromo-2-nitroterephthalic acid (from hydrolysis) | Trace impurities only |
| Purification Difficulty | High (similar polarities) | Low (straightforward chromatography) |
References
-
Nitrile Hydrolysis Mechanisms
- Title: Hydrolysis of nitriles
- Source: Chemguide
-
URL: [Link]
-
Acid-Catalyzed Nitrile Hydrolysis
- Title: Nitriles to Carboxylic Acids: Hydrolysis
- Source: JoVE (Journal of Visualized Experiments)
-
URL: [Link]
-
General Conditions for Nitrile Hydrolysis
- Title: Nitrile to Acid - Common Conditions
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Alkaline Hydrolysis of Nitriles
- Title: Making Carboxylic Acids by the Hydrolysis of Nitriles
- Source: Chemistry LibreTexts
-
URL: [Link]
- Source: Google Patents (US3542822A)
-
Handling Hygroscopic Reagents
- Title: How do you handle hygroscopic salts?
- Source: Hep
-
URL: [Link]
-
Preparation of Anhydrous Reagents
- Title: Preparing Anhydrous Reagents and Equipment
- Source: Moodle@Units
-
URL: [Link]
- Preservation of Moisture-Sensitive Reagents: Title: Preservation of Moisture-Sensitive Chemical Reagents Source: Sigma-Aldrich
-
General Properties of Substituted Nitrobenzoic Acids
- Title: 5-Bromo-2-nitrobenzoic acid
- Source: PubChem, N
-
URL: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds
- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds
- Source: Wipf Group, University of Pittsburgh
-
URL: [Link]
-
Drying of Solvents
- Title: [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride
- Source: Organic Syntheses
-
URL: [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hepatochem.com [hepatochem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparing reactivity of 5-Bromo-4-cyano-2-nitrobenzoic acid vs 4-cyano-2-nitrobenzoic acid
[1]
Executive Summary
While both molecules share a core electron-deficient aromatic scaffold, they serve fundamentally different roles in synthetic pathways:[1]
-
4-Cyano-2-nitrobenzoic acid (Molecule A) is a Core Scaffold .[1] Its reactivity is defined by the carboxylic acid (amide coupling) and the nitro group (reduction to aniline). It is best used when the target molecule requires no substitution at the C5 position.
-
5-Bromo-4-cyano-2-nitrobenzoic acid (Molecule B) is a Hyper-Active Functional Handle .[1] The C5-bromine atom is not merely a substituent; it is a "hotspot" for Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-coupling.[1] It allows for the regioselective introduction of complex side chains before scaffold closure.
Quick Comparison Table
| Feature | 4-Cyano-2-nitrobenzoic acid | 5-Bromo-4-cyano-2-nitrobenzoic acid |
| CAS Number | 64629-99-8 | 1807029-74-8 |
| Primary Reactivity | Amide Coupling (-COOH), Reduction (-NO₂) | |
| Electrophilicity | High (at C2, C4) | Extreme (at C5) |
| Low (requires NO₂ displacement) | High (rapid Br displacement) | |
| Reduction Risk | Low | High (risk of hydrodehalogenation) |
| Typical Use | Core building block | Late-stage diversification handle |
Electronic Landscape & Reactivity Profiles
To understand the experimental behavior, we must analyze the electronic vectors acting on the benzene ring.
Molecule A: The Electron-Deficient Core
The ring is deactivated by three Electron-Withdrawing Groups (EWGs):
-
-NO₂ (C2): Strong inductive (-I) and mesomeric (-M) withdrawal.[1]
-
-CN (C4): Strong -I and -M withdrawal.
-
-COOH (C1): Moderate -I and -M withdrawal.
Consequence: The ring is deactivated toward Electrophilic Aromatic Substitution (EAS) but activated for Nucleophilic attack. However, without a good leaving group (LG), nucleophilic attack generally requires harsh conditions to displace the Nitro group (at C2).
Molecule B: The "Super-Electrophile"
The addition of Bromine at C5 creates a unique electronic environment:
-
Position C5: It is Ortho to the Cyano group and Para to the Nitro group.
-
Meisenheimer Stabilization: When a nucleophile attacks C5, the negative charge in the transition state (Meisenheimer complex) is delocalized onto both the ortho-cyano and para-nitro groups.
-
Leaving Group: Bromine is a weak base and an excellent leaving group.
Consequence: C5-Br is kinetically primed for displacement.[1] Reactions that would require 120°C for Molecule A (if they worked at all) can often proceed at Room Temperature for Molecule B.
Visualization: Reactivity Hotspots
Figure 1: Reactivity mapping showing how the Nitro and Cyano groups in Molecule B cooperatively activate the C5-Bromo position.[1]
Key Reaction: Nucleophilic Aromatic Substitution ( )[3][4][5]
This is the primary differentiator. Molecule B allows for the rapid introduction of amines, alkoxides, or thiols at C5.
Experimental Protocol: Regioselective Amination of Molecule B
Objective: Replace C5-Br with a primary amine (R-NH₂) without affecting the -COOH or -CN.[1]
Reagents:
-
Substrate: 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq)[1]
-
Nucleophile: Primary Amine (e.g., Methylamine, Aniline) (1.1 eq)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: THF or DMF (Dry)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Molecule B in THF (0.2 M concentration).
-
Base Addition: Add 2.5 eq of DIPEA. Note: Extra base is required to neutralize the carboxylic acid proton first, forming the soluble carboxylate salt.
-
Nucleophile Addition: Cool to 0°C. Add 1.1 eq of the amine dropwise.
-
Reaction: Stir at 0°C to RT.
-
Observation: The reaction is often exothermic due to the high electrophilicity of C5.
-
Monitoring: TLC/LCMS will show disappearance of starting material. The product is usually more polar.
-
-
Workup: Acidify with 1M HCl to pH 2-3 (re-protonating the carboxylic acid). Extract with Ethyl Acetate.
-
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[2] The intermediate is stabilized by the para-NO₂ group.
Contrast with Molecule A: If you attempt this with Molecule A, no reaction will occur at room temperature. Forcing conditions (>100°C) may lead to displacement of the -NO₂ group (giving 2-amino-4-cyanobenzoic acid), but this is often low-yielding and messy.[1]
Chemoselective Reduction Strategies
Reducing the Nitro group to an Aniline is a common step (e.g., to form quinazolinones or benzimidazoles).
-
Molecule A: Robust. Can use standard Hydrogenation (H₂, Pd/C) or Iron/Acid.
-
Molecule B: Fragile. Standard Pd/C hydrogenation will likely cause Hydrodehalogenation (cleaving the C-Br bond), reverting Molecule B back to the de-brominated form of Molecule A.
Recommended Protocol for Molecule B (Nitro Reduction)
To reduce -NO₂ while retaining -Br, use a chemoselective metal reduction.[1]
System: Iron powder / Ammonium Chloride (
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Heat to 60-70°C.
-
Mechanism: This single-electron transfer mechanism reduces the nitro group without oxidative addition to the C-Br bond, preserving the halogen for later cross-coupling.
Decision Matrix: Which to Choose?
Use the following logic flow to select the correct starting material for your synthesis.
Figure 2: Decision tree for selecting the appropriate benzoic acid intermediate.
References
-
Synthesis and Reactivity of Nitrobenzoic Acids. ChemicalBook Database. CAS 1807029-74-8 (5-Bromo-4-cyano-2-nitrobenzoic acid).[1][3][4][5][6]
-
Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Explains the stabilization of Meisenheimer complexes by ortho/para EWGs.
-
Chemoselective Reduction of Nitro Groups. Organic Chemistry Portal. Comparison of Fe/NH4Cl vs Pd/C methods.
-
SGLT2 Inhibitor Intermediates. ResearchGate. Discusses analogous 5-bromo-2-chloro-benzoic acid reactivity.
-
BLD Pharm Catalog. Commercial availability and physical properties of 5-Bromo-4-cyano-2-nitrobenzoic acid.
Sources
- 1. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1708958-91-1|4-Bromo-5-Methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 58580-07-7|2-Amino-5-bromo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 99277-71-1|4-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
Publish Comparison Guide: Chromatographic Separation of 5-Bromo-4-cyano-2-nitrobenzoic Acid Isomers
Executive Summary: The Regioisomer Challenge
The synthesis of 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS 1807029-74-8) —a critical scaffold for next-generation mineralocorticoid receptor antagonists and SGLT2 inhibitors—is governed by the directing effects of electrophilic aromatic substitution.[1] However, these directing groups often yield a "diabolical mixture" of regioisomers, specifically the 2-nitro (target) versus 4-nitro or 6-nitro analogs.[1]
Separating these isomers is not merely a purification step; it is a pKa-driven challenge. The steric and electronic influence of the nitro group at the ortho position (Target) versus the para or meta positions (Impurities) creates distinct acidity profiles that can be exploited for baseline resolution.
This guide moves beyond generic "screening" and defines a mechanism-based separation strategy , comparing Reverse Phase (RP-HPLC) and Supercritical Fluid Chromatography (SFC) workflows.
Isomer Profiling & Separation Logic
Before selecting a column, we must understand the analytes. The primary separation mechanism relies on the Ortho-Effect , where the steric inhibition of resonance and inductive effects significantly lower the pKa of the 2-nitro isomer compared to its regioisomers.
The Analytes
| Compound Label | Chemical Name | Structure Key | Predicted pKa | Hydrophobicity (LogP) |
| Target (T) | 5-Bromo-4-cyano-2-nitrobenzoic acid | 2-Nitro (Ortho), 4-CN, 5-Br | ~2.1 (Most Acidic) | Moderate |
| Impurity A | 2-Bromo-5-cyano-4-nitrobenzoic acid | 4-Nitro (Para), 5-CN, 2-Br | ~3.4 | High |
| Impurity B | 6-Bromo-3-cyano-2-nitrobenzoic acid | 2-Nitro (Ortho), 3-CN, 6-Br | ~2.2 | Moderate |
The Separation Mechanism
The large
-
At pH 2.1 (0.1% H3PO4): Both species are largely protonated (neutral), maximizing retention on C18. Separation is driven by hydrophobicity (Br/CN positioning).
-
At pH 3.0 (Formic Acid): The Target (pKa ~2.1) is significantly ionized (
), eluting earlier. Impurity A (pKa ~3.4) remains largely neutral, eluting later.
Visualization: Structural Logic & pKa Driver
Figure 1: The structural differences between regioisomers dictate the separation strategy. The acidity difference (pKa) induced by the ortho-nitro group is the primary selectivity driver.
Validated Protocols
Method A: The "Workhorse" (RP-HPLC)
Best for: QC Release, Impurity Quantification, Robustness. Mechanism: Hydrophobic interaction with Ion-Suppression.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18).[1]
-
Why? High surface area (160 m²/g) and dense bonding provide maximum interaction for small polar aromatics.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Why? Phosphoric acid suppresses silanol activity and keeps the acidic analytes fully protonated for consistent retention times.
-
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Nitro/Benzene absorption) and 230 nm (Cyano).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Focusing) |
| 2.0 | 10 | End Isocratic Hold |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 90 | Wash |
| 20.0 | 90 | Hold |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End of Run |
Performance Note: Under these conditions, the Target (2-nitro) typically elutes before the 4-nitro impurity due to the higher polarity induced by the twisted nitro-carboxyl relationship, despite being protonated.
Method B: Orthogonal Selectivity (Phenyl-Hexyl)
Best for: Complex mixtures where C18 fails to resolve isomers (e.g., Impurity B co-elutes).
Mechanism:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.6 µm Core-Shell).[1][4]
-
Rationale: The phenyl ring on the stationary phase interacts differently with the electron-deficient nitro-aromatic ring of the analytes.[1] The position of the electron-withdrawing groups (-NO2, -CN) alters the
-cloud density, creating separation selectivity distinct from pure hydrophobicity. -
Mobile Phase: Methanol is preferred over Acetonitrile here, as MeCN can suppress
interactions.[1][4]
Method C: High-Throughput Screening (SFC)
Best for: Preparative purification (Green Chemistry) and Chiral/Achiral Isomer separation.[1] Mechanism: Normal-phase-like selectivity with high diffusivity.[1]
-
Column: Viridis BEH 2-EP (2-Ethylpyridine).[4]
-
Why? The 2-EP stationary phase is basic.[1] It interacts strongly with the acidic protons of the benzoic acid isomers, often providing resolution > 5.0 for regioisomers.
-
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Experimental Workflow & Decision Tree
Do not guess the conditions. Follow this logic gate to select the optimal method for your specific impurity profile.
Figure 2: Method Development Decision Tree. Start with C18/Low pH; move to Phenyl-Hexyl for steric selectivity, and SFC for difficult polar separations.[1][4]
Comparison of Techniques
| Feature | RP-HPLC (C18) | RP-HPLC (Phenyl-Hexyl) | SFC (2-EP) |
| Selectivity Mechanism | Hydrophobicity (LogP) | Polar Interactions / H-Bonding | |
| Isomer Resolution | Good for Ortho vs Para | Excellent for positional isomers | Superior for all isomers |
| Run Time | 15-25 min | 15-25 min | 3-5 min |
| Solvent Consumption | High (Acetonitrile/Water) | High (Methanol/Water) | Low (CO2 + MeOH) |
| Sample Capacity | Low (Analytical) | Low (Analytical) | High (Preparative) |
References
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Source: Journal of Chromatography A. Context: Establishes the baseline separation of o-, m-, and p-nitrobenzoic acids using C18 and acidic mobile phases.
-
5-Bromo-4-cyano-2-nitrobenzoic acid (CAS 1807029-74-8) Product Data. Source: BLD Pharm / PubChem. Context: Verification of the specific target molecule and commercially available analogs.
-
Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Source: SIELC Technologies.[2] Context: Demonstrates the separation of closely related bromo-benzoic acid analogs using mixed-mode chromatography.
-
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Source: BenchChem.[6][7] Context: Provides synthetic context for the generation of regioisomers in bromo-nitrobenzoic acid scaffolds.
Sources
- 1. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. 1708958-91-1|4-Bromo-5-Methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
